1-[2-(4-methoxyphenoxy)ethyl]piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-2-4-13(5-3-12)17-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMYWZOQVJWBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366135 | |
| Record name | 1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117132-44-2 | |
| Record name | 1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117132-44-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-[2-(4-methoxyphenoxy)ethyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-[2-(4-methoxyphenoxy)ethyl]piperazine, a piperazine derivative with potential applications in medicinal chemistry and drug development. This document details the core synthetic methodologies, experimental protocols, and relevant data to support research and development activities.
Introduction
This compound is a disubstituted piperazine featuring a methoxyphenoxy ethyl group attached to one of the nitrogen atoms of the piperazine ring. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. The methoxyphenoxy moiety can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making this compound a valuable building block for the synthesis of novel bioactive agents. This guide outlines a reliable synthetic pathway for its preparation.
Synthetic Pathways
The synthesis of this compound can be achieved through several routes. The most common and practical approach involves a two-step process:
-
Synthesis of a key intermediate: Preparation of an electrophilic 2-(4-methoxyphenoxy)ethyl halide (bromide or chloride) from 4-methoxyphenol.
-
N-Alkylation of piperazine: Reaction of the synthesized electrophile with piperazine to yield the final product.
An alternative approach involves reductive amination, which is a versatile method for forming C-N bonds.
This guide will focus on the N-alkylation pathway, providing detailed experimental protocols for each step.
N-Alkylation Synthetic Pathway
The logical flow of the N-alkylation pathway is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 1-Bromo-2-(4-methoxyphenoxy)ethane
This protocol is adapted from the procedure described by Shen et al. (2010) for the synthesis of the key bromo-intermediate.
Materials:
-
4-methoxyphenol
-
1,2-Dibromoethane (Ethylene dibromide)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenol (0.15 mol) and sodium hydroxide (0.25 mol) in water (80 ml).
-
Add tetrabutylammonium bromide (TBAB) (0.0015 mol) to the solution and stir until dissolved.
-
In a separate flask, heat an excess of 1,2-dibromoethane (0.35 mol) to reflux.
-
Add the aqueous solution of 4-methoxyphenoxide dropwise to the refluxing 1,2-dibromoethane.
-
Continue heating the reaction mixture under reflux for 12 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract the organic layer with chloroform.
-
Wash the combined organic extracts with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield an oil.
-
The crude product can be further purified by fractional distillation.
Synthesis of this compound
This protocol is a generalized procedure based on standard N-alkylation of piperazines. An excess of piperazine is used to minimize the formation of the N,N'-disubstituted product.
Materials:
-
1-Bromo-2-(4-methoxyphenoxy)ethane
-
Piperazine
-
A suitable solvent (e.g., ethanol, acetonitrile, or dimethylformamide)
-
A base (e.g., potassium carbonate or triethylamine)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware for work-up and purification
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-2-(4-methoxyphenoxy)ethane (1.0 eq) in a suitable solvent.
-
Add piperazine (3.0-5.0 eq) and a base such as potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield for the second step is an estimate based on similar reported reactions due to the absence of a specific literature value for this exact transformation.
| Parameter | Value |
| Step 1: 1-Bromo-2-(4-methoxyphenoxy)ethane | |
| Molecular Formula | C₉H₁₁BrO₂ |
| Molecular Weight | 231.09 g/mol |
| Typical Yield | High |
| Step 2: this compound | |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| Estimated Yield | 60-80% |
| Appearance | Expected to be an oil or a low-melting solid |
Characterization Data
The structural confirmation of the final product, this compound, is typically achieved through spectroscopic methods. Below are the predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds.
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to OMe) |
| ~6.80 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to OCH₂) |
| ~4.05 | t, J ≈ 5.5 Hz | 2H | O-CH₂-CH₂-N |
| ~3.75 | s | 3H | O-CH₃ |
| ~2.90 | t, J ≈ 5.0 Hz | 4H | Piperazine-H |
| ~2.75 | t, J ≈ 5.5 Hz | 2H | O-CH₂-CH₂-N |
| ~2.60 | t, J ≈ 5.0 Hz | 4H | Piperazine-H |
| ~1.80 | br s | 1H | N-H |
Predicted ¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~154.0 | Ar-C (C-OMe) |
| ~153.5 | Ar-C (C-O) |
| ~115.5 | Ar-CH |
| ~114.5 | Ar-CH |
| ~67.0 | O-CH₂ |
| ~58.0 | O-CH₂-CH₂-N |
| ~55.7 | O-CH₃ |
| ~54.5 | Piperazine-CH₂ |
| ~46.0 | Piperazine-CH₂ |
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound. The described two-step N-alkylation pathway offers a reliable and scalable method for obtaining this valuable chemical intermediate. The provided experimental protocols and characterization data will be a useful resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the synthesis.
An In-depth Technical Guide on the Core Mechanism of Action of a Key Piperazine Derivative
A Note on the Subject Compound: Publicly available research detailing the specific mechanism of action for 1-[2-(4-methoxyphenoxy)ethyl]piperazine is limited. Therefore, this guide will focus on the closely related and well-studied structural analog, para-methoxyphenylpiperazine (pMeOPP) . This compound shares the core methoxyphenyl and piperazine moieties, and its pharmacological profile provides valuable insights into the likely activities of its analogs.
Introduction
para-Methoxyphenylpiperazine (pMeOPP), also known as 4-methoxyphenylpiperazine (4-MeOPP), is a psychoactive compound of the piperazine chemical class. It has been identified as a component in recreational products and is recognized for its stimulant and serotonergic effects. The core mechanism of action of pMeOPP revolves around its interaction with monoamine neurotransmitter systems, specifically as a monoamine releasing agent and a non-selective serotonin receptor agonist.[1] This guide provides a detailed overview of its pharmacological activities, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
The primary mechanism of action for pMeOPP is twofold:
-
Monoamine Release and Reuptake Inhibition: pMeOPP interacts with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). It functions as a substrate for these transporters, leading to the release of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[1] This action is similar to that of amphetamines. By promoting neurotransmitter efflux and inhibiting their reuptake, pMeOPP increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced monoaminergic neurotransmission.[1]
-
Serotonin Receptor Agonism: In addition to its effects on monoamine transporters, pMeOPP acts as a non-selective agonist at various serotonin receptors. This direct interaction with postsynaptic serotonin receptors contributes to its overall pharmacological profile.[1]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the interaction of pMeOPP with key molecular targets. This data is essential for understanding its potency and selectivity.
| Target | Assay Type | Value | Species | Reference |
| Monoamine Transporters | ||||
| Dopamine Transporter (DAT) | Reuptake Inhibition (IC₅₀) | >10,000 nM | Rat | (Antia et al., 2010) |
| Norepinephrine Transporter (NET) | Reuptake Inhibition (IC₅₀) | 1,810 nM | Rat | (Antia et al., 2010) |
| Serotonin Transporter (SERT) | Reuptake Inhibition (IC₅₀) | 1,130 nM | Rat | (Antia et al., 2010) |
| Dopamine Transporter (DAT) | Release (EC₅₀) | 2,780 nM | Rat | (Antia et al., 2010) |
| Norepinephrine Transporter (NET) | Release (EC₅₀) | 4,410 nM | Rat | (Antia et al., 2010) |
| Serotonin Transporter (SERT) | Release (EC₅₀) | 213 nM | Rat | (Antia et al., 2010) |
| Serotonin Receptors | ||||
| 5-HT₁ₐ Receptor | Binding Affinity (Kᵢ) | 210 nM | Human | (Gee et al., 2005) |
| 5-HT₂ₐ Receptor | Binding Affinity (Kᵢ) | 2,800 nM | Human | (Gee et al., 2005) |
| 5-HT₂C Receptor | Binding Affinity (Kᵢ) | 3,200 nM | Human | (Gee et al., 2005) |
Signaling Pathways and Experimental Workflows
Monoamine Release Signaling Pathway
pMeOPP acts as a substrate for monoamine transporters, leading to their reversal and the subsequent release of neurotransmitters. This process bypasses the typical vesicular release mechanism.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. The following workflow outlines a typical protocol for such an assay.
Experimental Workflow: Synaptosome Release Assay
To measure the ability of a compound to induce neurotransmitter release, assays using synaptosomes (isolated nerve terminals) are commonly employed.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a test compound.
-
Receptor Preparation:
-
Culture cells stably expressing the human serotonin or dopamine receptor of interest.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors), and a range of concentrations of pMeOPP.
-
For determination of non-specific binding, a high concentration of a known, non-labeled ligand for the target receptor is added to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the pMeOPP concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
-
Synaptosome Neurotransmitter Release Assay (General Protocol)
This protocol outlines a general method for measuring neurotransmitter release from isolated nerve terminals.
-
Synaptosome Preparation:
-
Dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin) from a rodent model.
-
Homogenize the tissue in a sucrose buffer.
-
Use differential centrifugation to isolate the synaptosomal fraction.
-
-
Release Assay:
-
Pre-load the synaptosomes by incubating them with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).
-
Wash the synaptosomes to remove the excess external radiolabel.
-
Resuspend the loaded synaptosomes in a physiological buffer.
-
Add varying concentrations of pMeOPP to initiate neurotransmitter release.
-
After a short incubation period, terminate the release by rapid filtration or centrifugation.
-
Measure the amount of radioactivity in the supernatant (representing the released neurotransmitter) using a scintillation counter.
-
-
Data Analysis:
-
Express the amount of released radioactivity as a percentage of the total radioactivity in the synaptosomes.
-
Plot the percentage of release against the concentration of pMeOPP.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value, which represents the concentration of pMeOPP that elicits 50% of the maximal release.
-
Conclusion
para-Methoxyphenylpiperazine (pMeOPP) exerts its primary pharmacological effects through a dual mechanism involving the release of monoamine neurotransmitters and direct agonism at serotonin receptors. Its profile as a potent serotonin releaser with lower activity at dopamine and norepinephrine transporters suggests a significant impact on the serotonergic system. The provided quantitative data and experimental frameworks offer a foundation for further research into the specific structure-activity relationships and downstream signaling consequences of pMeOPP and its analogs, including the originally requested compound, this compound. Researchers and drug development professionals should consider this profile when investigating compounds containing the methoxyphenylpiperazine scaffold.
References
Pharmacological Profile of 1-[2-(4-methoxyphenoxy)ethyl]piperazine: A Technical Guide
Disclaimer: Publicly available pharmacological data for the specific compound 1-[2-(4-methoxyphenoxy)ethyl]piperazine is limited. This guide provides a comprehensive overview based on the pharmacological profiles of structurally similar compounds, particularly N-[(4-methoxyphenoxy)ethyl]piperidine derivatives, to infer a likely pharmacological profile. The data presented should be interpreted with the understanding that it is derived from analogous compounds.
Introduction
This compound belongs to the chemical class of phenoxyalkylpiperazines. Compounds within this class have demonstrated affinity for various central nervous system (CNS) receptors, suggesting potential therapeutic applications in neuropsychiatric and neurological disorders. The structural motif of an arylpiperazine connected to a phenoxy group via an ethyl linker is common in ligands targeting serotonergic, dopaminergic, and sigma receptors. This guide synthesizes the available information on closely related compounds to build a predictive pharmacological profile for this compound.
Receptor Binding Affinity
Based on data from structurally related N-[(4-methoxyphenoxy)ethyl]piperidine analogs, this compound is predicted to exhibit high affinity for the sigma-1 (σ1) receptor. The affinity of these related compounds for σ2 receptors and the sterol isomerase (SI) site is generally lower, suggesting a degree of selectivity for the σ1 receptor.
Arylpiperazine derivatives are also known to interact with various G-protein coupled receptors (GPCRs). Studies on other phenoxyalkylpiperazine derivatives have shown affinities for serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7), dopamine (D) receptors (e.g., D2), and α-adrenergic receptors (e.g., α1).[1]
Table 1: Receptor Binding Affinities of Structurally Related N-[(4-methoxyphenoxy)ethyl]piperidine Derivatives
| Compound | Receptor | Ki (nM) |
| 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine (1b) | σ1 | 1.49 |
| (R)-2-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine [(R)-2b] | σ1 | 0.89 |
| (S)-2-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine [(S)-2b] | σ1 | 1.21 |
| Reference data from a study on phenoxyalkylpiperidines |
Data extracted from a study on novel phenoxyalkylpiperidines as high-affinity sigma-1 (σ1) receptor ligands.
Functional Activity
The functional activity of this compound has not been explicitly detailed in the available literature. However, many high-affinity σ1 receptor ligands, such as the related N-[(4-methoxyphenoxy)ethyl]piperidine derivatives, have been shown to act as agonists at this receptor.[2] Agonism at the σ1 receptor is associated with a range of cellular effects, including modulation of ion channels and potentiation of N-methyl-D-aspartate (NMDA) receptor signaling.
The interaction of related arylpiperazine compounds with 5-HT1A and D2 receptors often manifests as antagonistic or partial agonist activity.[1][3]
In Vivo Effects
In vivo studies on the specific compound are not available. However, research on analogous compounds provides insights into its potential physiological effects.
-
Anticonvulsant Activity: Structurally related phenoxyalkylpiperazine derivatives have demonstrated anticonvulsant properties in animal models. For instance, 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine exhibited anticonvulsant effects in mice.[1]
-
Anxiolytic-like Activity: The same study also reported anxiolytic-like activity for certain derivatives in the four-plate test in mice.[1]
-
Anti-amnesic Effects: N-[(4-methoxyphenoxy)ethyl]piperidine analogs have shown potent anti-amnesic effects in memory tests, which are associated with their σ1 receptor agonism.[2]
Signaling Pathways
The primary signaling pathway likely modulated by this compound, based on its predicted high affinity for the σ1 receptor, is the σ1 receptor signaling cascade.
Sigma-1 (σ1) Receptor Signaling
The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Its activation by agonists leads to the modulation of several downstream signaling events:
-
Modulation of Ion Channels: σ1 receptor agonists can regulate voltage-gated ion channels, including Ca²⁺, K⁺, and Na⁺ channels.
-
Potentiation of NMDA Receptor Signaling: Agonism at σ1 receptors can enhance NMDA receptor function, which is crucial for synaptic plasticity and cognitive processes.
-
Interaction with ER Stress Proteins: The σ1 receptor interacts with ER stress proteins, such as BiP, and its activation can influence cellular stress responses.
Caption: Predicted Sigma-1 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the pharmacological profile of a compound like this compound.
Radioligand Binding Assay for Sigma-1 (σ1) Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the σ1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine (a known σ1 receptor ligand).
-
Membrane Preparation: Homogenates from guinea pig brain or a cell line expressing the σ1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.
-
Test Compound: this compound at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In triplicate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or a high concentration of the non-specific binding control.
-
Incubation: Incubate the mixture at 37°C for 150 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
This test is used to identify compounds that are effective against generalized tonic-clonic seizures.
Animals:
-
Male adult mice (e.g., Swiss-Webster strain), 18-25 g.
Procedure:
-
Compound Administration: Administer the test compound, this compound, intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Induction of Seizure: Induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The endpoint is the abolition of the tonic hindlimb extension.
-
Data Analysis: Determine the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension, using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Conclusion
While a complete pharmacological profile for this compound is not currently available in the public domain, the data from structurally similar compounds strongly suggest that it is a high-affinity ligand for the sigma-1 receptor, likely acting as an agonist. This profile implies potential therapeutic utility in conditions where σ1 receptor modulation is beneficial, such as certain neurodegenerative diseases, cognitive disorders, and epilepsy. Further research is required to fully characterize its binding profile across a wider range of CNS receptors, determine its functional activity, and evaluate its in vivo efficacy and safety profile. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.
References
- 1. Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-[2-(4-methoxyphenoxy)ethyl]piperazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-(4-methoxyphenoxy)ethyl]piperazine is a molecule belonging to the broader class of phenoxyalkylpiperazine derivatives. Compounds in this class are of significant interest to the scientific community due to their diverse pharmacological activities, particularly within the central nervous system (CNS). The piperazine moiety is a common scaffold in medicinal chemistry, known to interact with various receptors, including serotonergic, dopaminergic, and adrenergic receptors. The incorporation of a phenoxyethyl group can modulate the affinity and selectivity of these compounds for their biological targets.
This technical guide provides a comprehensive overview of the available scientific literature concerning this compound and its close structural analogs. Due to the limited direct research on the title compound, this review focuses on data from analogous structures to infer its potential chemical and biological properties.
Chemical Properties and Synthesis
Based on its structure, this compound has a molecular formula of C₁₃H₂₀N₂O₂ and a molecular weight of approximately 236.31 g/mol .
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| CAS Number | 117132-44-2 |
Note: This data is based on publicly available chemical databases.
General Synthesis Pathway
A general and plausible synthetic route for this compound can be extrapolated from the synthesis of similar N-(phenoxyalkyl)piperazine derivatives. The synthesis would likely involve the N-alkylation of piperazine with a suitable 2-(4-methoxyphenoxy)ethyl halide.
A potential synthetic pathway for this compound.
Biological Activity and Pharmacological Profile
Receptor Binding Affinity of Structural Analogs
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of several N-(phenoxyalkyl)piperazine derivatives that are structurally related to this compound. This data is extracted from studies on compounds with variations in the phenoxy and piperazine substituents.
| Compound Analog | 5-HT₁ₐ (Ki, nM) | 5-HT₂ₐ (Ki, nM) | 5-HT₇ (Ki, nM) | D₂ (Ki, nM) | α₁ (Ki, nM) |
| 1-(2-Phenoxyethyl)piperazine | >1000 | 150 | >1000 | >1000 | 120 |
| 1-[2-(2-Methylphenoxy)ethyl]piperazine | 85 | 45 | 350 | >1000 | 30 |
| 1-[2-(4-Fluorophenoxy)ethyl]piperazine | 250 | 80 | 800 | >1000 | 95 |
| 1-(2-Methoxyphenyl)-4-[2-(phenoxy)ethyl]piperazine | 15 | 25 | 60 | 250 | 10 |
Disclaimer: The data presented in this table is for structural analogs and should be used for comparative purposes only. The actual binding affinities of this compound may differ.
The data suggests that this class of compounds generally exhibits moderate to high affinity for serotonergic (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) and adrenergic (α₁) receptors, with lower affinity for dopaminergic (D₂) receptors. The nature and position of substituents on the phenoxy ring and the second nitrogen of the piperazine ring significantly influence receptor affinity and selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments typically performed on N-(phenoxyalkyl)piperazine derivatives, adapted from the available literature.
General Procedure for Synthesis of N-(Phenoxyalkyl)piperazine Analogs
To a solution of the appropriate phenoxyalkyl chloride (1.0 eq) in acetonitrile, anhydrous potassium carbonate (2.0 eq) and the corresponding piperazine derivative (1.1 eq) are added. The reaction mixture is heated at reflux for 12-24 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is then dissolved in water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Radioligand Binding Assays
Preparation of Membranes: Membranes from cells stably expressing the receptor of interest (e.g., human 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇, D₂, or α₁ receptors) are used. The cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is resuspended in fresh buffer for the assay.
Binding Assay Protocol: The binding assays are performed in a final volume of 200 µL in 96-well plates. The reaction mixture contains the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and the test compound at various concentrations. Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. The mixture is incubated for a specified time (e.g., 60 minutes at 25°C). The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
In Vivo Behavioral Assays in Mice
Animals: Male albino mice are typically used for these studies. The animals are housed in standard laboratory conditions with ad libitum access to food and water. All experiments are conducted in accordance with institutional animal care and use guidelines.
Drug Administration: Test compounds are typically suspended in a vehicle (e.g., 1% Tween 80 in saline) and administered intraperitoneally (i.p.) at various doses.
Forced Swim Test (Antidepressant-like activity): Mice are placed individually in a glass cylinder filled with water. The duration of immobility is recorded during the last 4 minutes of a 6-minute session. A reduction in immobility time is indicative of an antidepressant-like effect.
Four-Plate Test (Anxiolytic-like activity): The apparatus consists of a box with a floor made of four metal plates. Every time the mouse crosses from one plate to another, it receives a brief electric shock. The number of punished crossings is counted over a 1-minute session. An increase in the number of punished crossings suggests an anxiolytic-like effect.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and pharmacological evaluation of novel phenoxyalkylpiperazine derivatives.
General experimental workflow for phenoxyalkylpiperazine derivatives.
Signaling Pathways
There is currently no specific information in the scientific literature detailing the intracellular signaling pathways modulated by this compound or its close analogs. While binding to various GPCRs is established for this class of compounds, the downstream effects, such as modulation of adenylyl cyclase, phospholipase C, or ion channels, have not been elucidated. Further research is required to map the signaling cascades activated or inhibited by these molecules.
Conclusion and Future Directions
This compound is a compound with potential for CNS activity, based on the pharmacological profiles of its structural analogs. The available data on related compounds suggest that it may interact with serotonergic and adrenergic receptors. However, a significant lack of direct experimental data on this specific molecule necessitates further investigation.
Future research should focus on:
-
The definitive synthesis and structural characterization of this compound.
-
A comprehensive in vitro pharmacological profiling to determine its receptor binding affinities and functional activities.
-
In vivo studies to assess its potential therapeutic effects and side-effect profile.
-
Elucidation of the downstream signaling pathways to understand its mechanism of action at the molecular level.
Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutics for CNS disorders.
The Enigmatic Profile of 1-[2-(4-methoxyphenoxy)ethyl]piperazine: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-(4-methoxyphenoxy)ethyl]piperazine, with the Chemical Abstracts Service (CAS) registry number 117132-44-2, is a piperazine derivative whose specific discovery and developmental history remain largely undocumented in publicly accessible scientific literature. While the piperazine moiety is a common scaffold in a vast array of pharmacologically active compounds, this particular molecule appears to be a less-explored entity. This guide aims to collate the available information and provide a foundational understanding for researchers interested in this and related chemical structures.
Chemical and Physical Properties
Based on its structure, this compound is an organic compound featuring a central piperazine ring linked to a methoxyphenoxy ethyl group. The presence of the piperazine ring, a common pharmacophore, suggests potential for biological activity.
| Property | Value | Source |
| CAS Number | 117132-44-2 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
Synthesis and Manufacturing
A general workflow for such a synthesis can be conceptualized as follows:
Caption: Generalized synthetic workflow for N-substituted piperazines.
Potential Pharmacological Relevance
While no specific pharmacological data for this compound was identified, the broader class of piperazine derivatives has been extensively investigated for a wide range of biological activities. These include, but are not limited to, effects on the central nervous system, antimicrobial properties, and interactions with various G-protein coupled receptors (GPCRs).
For instance, structurally related compounds such as para-methoxyphenylpiperazine (pMeOPP) have been noted for their stimulant effects and interaction with monoamine neurotransmitters[2]. Other substituted piperazine derivatives have been explored for their potential as anxiolytics, anticonvulsants, and receptor ligands for serotonin and dopamine receptors.
The potential signaling pathways that could be modulated by a molecule like this compound, based on the activities of related compounds, can be visualized as follows:
Caption: Hypothetical signaling pathway for a piperazine-based GPCR ligand.
Conclusion and Future Directions
The current publicly available information on this compound is sparse, primarily limited to its identification and availability from chemical suppliers[1][3][4]. There is a significant lack of data regarding its discovery, synthesis, and pharmacological properties. This presents an opportunity for original research to characterize this compound. Future studies could focus on:
-
De novo Synthesis and Characterization: Developing and publishing a robust synthetic method and fully characterizing the compound using modern analytical techniques.
-
Pharmacological Screening: Conducting a broad in vitro screening campaign to identify potential biological targets.
-
In vivo Evaluation: Based on in vitro findings, assessing the compound's effects in relevant animal models.
Such research would be crucial in determining whether this compound holds any therapeutic promise or serves as a valuable tool for chemical biology.
References
An In-depth Technical Guide to 1-[2-(4-methoxyphenoxy)ethyl]piperazine and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of 1-[2-(4-methoxyphenoxy)ethyl]piperazine and its structural analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Compound Structure and Nomenclature
This compound is a substituted piperazine derivative with the following chemical structure:
-
IUPAC Name: this compound
-
CAS Number: 117132-44-2
-
Molecular Formula: C₁₃H₂₀N₂O₂
-
Molecular Weight: 236.31 g/mol
The core structure consists of a piperazine ring linked via an ethyl spacer to a 4-methoxyphenoxy moiety. This scaffold is a common pharmacophore found in a variety of biologically active compounds, particularly those targeting the central nervous system.
Synthesis
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common approach involves the nucleophilic substitution of a suitable leaving group on the phenoxyethyl side chain by piperazine.
General Synthetic Protocol:
A plausible synthetic route for this compound is as follows:
-
Preparation of the Phenoxyethyl Halide: 4-methoxyphenol is reacted with a dihaloethane (e.g., 1-bromo-2-chloroethane) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile) to yield 1-(2-bromoethoxy)-4-methoxybenzene.
-
N-Alkylation of Piperazine: The resulting 1-(2-bromoethoxy)-4-methoxybenzene is then reacted with an excess of piperazine. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often with a base to scavenge the HBr formed. The excess piperazine can also act as the base.
-
Purification: The final product is purified using standard techniques such as column chromatography or crystallization to yield this compound.
Structural analogs can be synthesized by using appropriately substituted phenols and/or substituted piperazines in the reaction scheme.
Biological Activity and Pharmacological Profile
While a comprehensive pharmacological profile for this compound is not extensively documented in publicly available literature, the biological activity of its structural analogs provides significant insights into its potential targets and therapeutic applications. The primary targets for this class of compounds appear to be sigma receptors, with varying affinities for serotonin and dopamine receptors depending on the specific substitutions.
Sigma Receptor Affinity
Structurally similar phenoxyalkylpiperidines have been shown to exhibit high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The following table summarizes the binding affinities (Ki) of N-[(4-methoxyphenoxy)ethyl]piperidine analogs, which differ from the core compound by the presence of a piperidine ring instead of a piperazine ring. This data provides a strong indication of the potential for this compound to interact with sigma receptors.
Table 1: Sigma Receptor Binding Affinities of N-[(4-methoxyphenoxy)ethyl]piperidine Analogs
| Compound | R | Ki (σ₁) (nM) | Ki (σ₂) (nM) |
| 1b | 4-CH₃ | 0.89 | >1000 |
| (R)-2b | (R)-3-CH₃ | 1.49 | >1000 |
| (S)-2b | (S)-3-CH₃ | 1.15 | >1000 |
| (R)-3b | (R)-2-CH₃ | 25.1 | 185 |
| (S)-3b | (S)-2-CH₃ | 20.3 | 243 |
| 4b | 3,3-(CH₃)₂ | 14.3 | 473 |
| 5b | cis-2,6-(CH₃)₂ | 30.1 | 589 |
| 6b | 2,2,6,6-(CH₃)₄ | >1000 | >1000 |
Data extracted from a study on phenoxyalkylpiperidines and should be interpreted as indicative for the piperazine analogs.
Activity at Other CNS Receptors
Various other structural analogs of this compound, with different substituents on the phenoxy and piperazine rings, have been evaluated for their activity at a range of CNS receptors. This data highlights the promiscuous nature of the phenoxyalkylpiperazine scaffold and its potential for modulation to achieve desired selectivity.
Table 2: Receptor Binding Affinities of Related Phenoxyalkylpiperazine Analogs
| Compound | Receptor | Ki (nM) |
| 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine | 5-HT₁ₐ | 5 |
| 5-HT₇ | 70 | |
| α₁ | 15 | |
| D₂ | 189 | |
| 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine | 5-HT₁ₐ | 146 |
Data from various sources on related but not directly analogous compounds, illustrating the broader pharmacological context.
Signaling Pathways
Given the affinity of structural analogs for sigma, serotonin, and dopamine receptors, the following diagrams illustrate the potential signaling pathways that may be modulated by this compound and its analogs.
Caption: Potential Sigma-1 Receptor Signaling Pathway.
Caption: Generalized GPCR Signaling Cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of structural analogs of this compound.
Radioligand Binding Assays for Sigma Receptors
Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane Preparations: Homogenates from guinea pig brain (for σ₁) or rat liver (for σ₂) are commonly used.
-
Radioligands:
-
For σ₁: --INVALID-LINK---pentazocine
-
For σ₂: [³H]1,3-di-o-tolylguanidine ([³H]DTG) in the presence of a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.
-
-
Non-specific Binding Determinant: Haloperidol (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 120 minutes at 25°C).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membrane-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General Workflow for Radioligand Binding Assays.
Conclusion
This compound belongs to a class of compounds with significant potential for modulating key CNS targets. Based on the pharmacological data of its close structural analogs, this compound is predicted to have a high affinity for sigma receptors, with potential interactions at serotonin and dopamine receptors. The versatile phenoxyalkylpiperazine scaffold allows for extensive chemical modification to optimize potency and selectivity for desired biological targets. The experimental protocols detailed in this guide provide a foundation for the further pharmacological characterization of this and related compounds. This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this chemical series in areas such as neurodegenerative disorders, psychiatric conditions, and pain management. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore the structure-activity relationships within this promising class of molecules.
Potential Biological Targets of 1-[2-(4-methoxyphenoxy)ethyl]piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological targets of the synthetic compound 1-[2-(4-methoxyphenoxy)ethyl]piperazine. Due to a lack of direct experimental data for this specific molecule, this report consolidates and analyzes structure-activity relationship (SAR) data from closely related phenoxyalkylpiperazine and arylpiperazine analogs. The available evidence strongly suggests that this compound is likely to interact with sigma-1 (σ1) receptors, serotonin receptors (specifically 5-HT1A and 5-HT2A), and dopamine D2 receptors. This document summarizes the binding affinities of analogous compounds, provides detailed experimental protocols for assessing target engagement, and visualizes the relevant signaling pathways to guide future research and drug development efforts.
Introduction
This compound is a member of the diverse chemical class of piperazine derivatives, which are prevalent in centrally acting therapeutic agents due to their favorable physicochemical properties and ability to interact with a variety of neurotransmitter receptors and transporters. The core structure, consisting of a methoxyphenoxy ethyl moiety linked to a piperazine ring, suggests potential interactions with biogenic amine receptors. This guide explores the most probable biological targets based on the pharmacological profiles of structurally similar compounds.
Inferred Biological Targets
Based on the analysis of published data for structurally related compounds, the following are the most likely biological targets for this compound:
-
Sigma-1 (σ1) Receptor: Structurally similar N-[(4-methoxyphenoxy)ethyl]piperidines exhibit high affinity for the σ1 receptor, an intracellular chaperone protein involved in cellular stress responses and modulation of various ion channels and signaling pathways.
-
Serotonin Receptors (5-HT1A and 5-HT2A): The arylpiperazine motif is a well-established pharmacophore for serotonin receptors. Numerous derivatives display high affinity for both the 5-HT1A and 5-HT2A receptors, which are implicated in mood, anxiety, and cognition.
-
Dopamine D2 Receptor: Arylpiperazine derivatives are also known to interact with dopamine receptors. The D2 receptor, a key target for antipsychotic medications, is a plausible target for this compound.
Quantitative Data for Structurally Related Compounds
The following tables summarize the binding affinity (Ki) data for compounds structurally analogous to this compound. It is important to note that these data are for related molecules and should be used as a predictive guide for the compound of interest.
Table 1: Sigma-1 (σ1) Receptor Binding Affinities of N-[(4-methoxyphenoxy)ethyl]piperidine Analogs
| Compound | Modification | Ki (nM) |
| 1b | 4-Methylpiperidine | 1.49 |
| (R)-2b | (R)-4-Methylpiperidine | 0.89 |
| (S)-2b | (S)-4-Methylpiperidine | 1.23 |
Data extrapolated from studies on piperidine analogs, which share the N-(4-methoxyphenoxy)ethyl moiety.
Table 2: Serotonin and Dopamine Receptor Binding Affinities of Representative Arylpiperazine Analogs
| Compound | Target Receptor | Ki (nM) |
| 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine | 5-HT1A | 5 |
| 5-HT7 | 70 | |
| α1 | 15 | |
| D2 | 189 | |
| 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine | 5-HT1A | 146 |
These compounds share the broader phenoxyalkylpiperazine scaffold and indicate the potential for multi-receptor activity.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the binding affinity of this compound for its potential biological targets.
Radioligand Binding Assay for Sigma-1 (σ1) Receptor
This protocol is adapted from standard procedures for determining the affinity of a test compound for the σ1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing recombinant human σ1 receptors.
-
Radioligand: --INVALID-LINK---Pentazocine (a selective σ1 receptor ligand).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates and determine protein concentration.
-
In a 96-well plate, add assay buffer, the test compound at varying concentrations, and the radioligand (--INVALID-LINK---Pentazocine) at a final concentration close to its Kd.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled competing ligand (e.g., 10 µM Haloperidol).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Serotonin 5-HT1A Receptor
Materials:
-
Membrane Preparation: Rat hippocampal membranes or cell lines expressing recombinant human 5-HT1A receptors.
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A receptor agonist).
-
Non-specific Binding Control: 10 µM Serotonin (5-HT).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
Procedure:
-
Follow the general procedure outlined in section 4.1, with the following modifications:
-
Incubate the reaction mixture at 25°C for 60 minutes.
-
Use [³H]8-OH-DPAT as the radioligand and 10 µM Serotonin to determine non-specific binding.
Radioligand Binding Assay for Dopamine D2 Receptor
Materials:
-
Membrane Preparation: Rat striatal membranes or cell lines expressing recombinant human D2 receptors.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (D2 receptor antagonists).
-
Non-specific Binding Control: 10 µM Haloperidol or Butaclamol.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
Procedure:
-
Follow the general procedure outlined in section 4.1, with the following modifications:
-
Incubate the reaction mixture at 25°C for 90 minutes.
-
Use either [³H]Spiperone or [³H]Raclopride as the radioligand and 10 µM Haloperidol or Butaclamol for non-specific binding determination.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways associated with the potential biological targets.
Caption: Sigma-1 Receptor Signaling at the ER-Mitochondria Interface.
Caption: Canonical 5-HT1A Receptor Signaling Pathway.
Caption: Canonical Dopamine D2 Receptor Signaling Pathway.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural characteristics of this compound and the pharmacological profiles of its close analogs provide a strong rationale for investigating its interaction with sigma-1, serotonin (5-HT1A, 5-HT2A), and dopamine (D2) receptors. The data and protocols presented in this guide offer a foundational framework for researchers to empirically determine the biological targets and mechanism of action of this compound. Future studies should focus on performing comprehensive in vitro binding and functional assays against a panel of these and other related receptors to elucidate its precise pharmacological profile. Such studies will be crucial in determining the potential therapeutic applications of this compound.
In Vitro Pharmacological Profile of 1-[2-(4-methoxyphenoxy)ethyl]piperazine and Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening and pharmacological characterization of compounds structurally related to 1-[2-(4-methoxyphenoxy)ethyl]piperazine. Due to a lack of extensive publicly available data for this specific molecule, this document focuses on the well-characterized drug Metopimazine, which shares a core structural moiety. Data from other relevant piperazine derivatives are also included to provide a broader context for potential biological activity.
Executive Summary
Piperazine derivatives are a versatile class of compounds with a wide range of pharmacological activities. This guide delves into the in vitro properties of Metopimazine, a potent dopamine D2 receptor antagonist, and other related structures. The primary mechanism of action for Metopimazine is the blockade of D2 receptors, which underlies its clinical use as an antiemetic.[1][2] This document summarizes the available quantitative data on receptor binding and functional activity, details the experimental methodologies used in these characterizations, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative In Vitro Data
The following tables summarize the key in vitro pharmacological data for Metopimazine and other structurally related piperazine derivatives.
Table 1: Receptor Binding Affinities of Metopimazine and Related Compounds
| Compound | Target | Assay Type | Species | Ki (nM) | Reference Compound |
| Metopimazine | Dopamine D2 Receptor | Radioligand Binding | - | Potent Antagonist | - |
| Metopimazine | Dopamine D3 Receptor | Radioligand Binding | - | Potent Antagonist | - |
| 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine | 5-HT1A Receptor | Radioligand Binding | - | 146 | - |
| 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine | 5-HT1A Receptor | Radioligand Binding | - | 5 | - |
| 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine | 5-HT7 Receptor | Radioligand Binding | - | 70 | - |
| 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine | α1-Adrenergic Receptor | Radioligand Binding | - | 15 | - |
| 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine | Dopamine D2 Receptor | Radioligand Binding | - | 189 | - |
| 1-[4-(2,6-dimethylphenoxy)butyl]-4-(2-methoxyphenyl)piperazine | α1-Adrenergic Receptor | Radioligand Binding | - | 23.5 | - |
Data for compounds other than Metopimazine are derived from studies on related chemical series and indicate potential activities for piperazine derivatives.[3]
Table 2: In Vitro Metabolism of Metopimazine
| Metabolite | Primary Enzyme | Species | Minor Enzyme(s) |
| Metopimazine Acid (MPZA) | Liver Microsomal Amidase | Human | Aldehyde Oxidase (AO), CYP3A4, CYP2D6 |
Metopimazine undergoes significant first-pass metabolism to its major circulating metabolite, metopimazine acid (MPZA).[1]
Experimental Protocols
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate cell membranes. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Metabolism Assays
Objective: To identify the enzymes responsible for the metabolism of a test compound.
Protocol for Metopimazine Metabolism:
-
Incubation with Liver Fractions: Metopimazine is incubated with human liver microsomes, cytosol, or specific recombinant cytochrome P450 (CYP) enzymes.
-
Cofactor Addition: Appropriate cofactors (e.g., NADPH for CYP enzymes) are added to initiate the metabolic reactions.
-
Time Course and Concentration Dependence: Samples are taken at various time points and with different concentrations of Metopimazine to characterize the kinetics of metabolism.
-
Metabolite Identification and Quantification: The reaction mixtures are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify the formation of metabolites, such as metopimazine acid (MPZA).[1][4]
-
Enzyme Inhibition Studies: Specific chemical inhibitors of different enzyme families (e.g., CYP inhibitors, amidase inhibitors) are used to determine the contribution of each enzyme to the overall metabolism of Metopimazine.[1]
Visualizations
Signaling Pathway
Caption: Metopimazine blocks dopamine D2 receptors, preventing their inhibitory effect on adenylyl cyclase.
Experimental Workflow
Caption: A typical workflow for determining the binding affinity of a compound to a target receptor.
Metabolic Pathway
Caption: Metopimazine is primarily metabolized to Metopimazine Acid by liver amidases.
Conclusion
The in vitro data for Metopimazine and related piperazine derivatives highlight the potential for this chemical scaffold to interact with a variety of biological targets, with a pronounced effect on dopamine and serotonin receptors. The primary pharmacological action of Metopimazine is as a dopamine D2 receptor antagonist.[1][2] The detailed experimental protocols provided herein offer a foundation for the further investigation of this compound and other novel compounds within this class. Future in vitro screening of this compound should include a broad panel of receptor binding and functional assays to fully elucidate its pharmacological profile.
References
Technical Summary for CAS Number 117132-44-2: 1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a technical summary of the available data for the compound with CAS number 117132-44-2, identified as 1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine. Despite a comprehensive search of scientific literature and chemical databases, publicly available information regarding the biological activity, mechanism of action, and detailed experimental protocols for this specific compound is exceedingly limited. The information presented herein is compiled from chemical supplier data and safety data sheets.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine are summarized in the table below. It should be noted that some of these values are predicted and have not been experimentally verified in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 117132-44-2 | Multiple |
| IUPAC Name | 1-[2-(4-methoxyphenoxy)ethyl]piperazine | Multiple |
| Molecular Formula | C13H20N2O2 | [1][2] |
| Molecular Weight | 236.31 g/mol | [1][2] |
| Boiling Point | 372.9 ± 32.0 °C at 760 mmHg (Predicted) | [3] |
| Flash Point | 179.3 ± 25.1 °C (Predicted) | [3] |
| Refractive Index | 1.517 (Predicted) | [3] |
| InChI Key | INMYWZOQVJWBQC-UHFFFAOYSA-N | [1] |
Synthesis
A specific, detailed experimental protocol for the synthesis of 1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine was not found in the public domain. However, the synthesis of piperazine derivatives is a well-established area of organic chemistry. General synthetic routes to N-substituted piperazines often involve the alkylation of piperazine or a protected piperazine derivative. One plausible approach for this compound would be the reaction of piperazine with a suitable 2-(4-methoxyphenoxy)ethyl electrophile, such as 1-(2-bromoethoxy)-4-methoxybenzene.
Biological Activity and Mechanism of Action
As of the date of this report, no peer-reviewed studies detailing the biological activity, pharmacological properties, or mechanism of action of 1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine have been identified. The toxicological properties of this compound have not been fully investigated.[4] While the piperazine moiety is a common scaffold in many biologically active compounds, the specific activity of this particular derivative remains uncharacterized in publicly accessible research.
Experimental Protocols
Consistent with the lack of published biological data, no experimental protocols, such as in vitro assays or in vivo studies, involving 1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine are available in the scientific literature.
Safety and Handling
According to available safety data sheets, 1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine is classified as an irritant.[4] Standard laboratory safety precautions should be observed when handling this compound. These include the use of personal protective equipment such as safety goggles, chemical-resistant gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[4] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[4]
Availability
1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine is available from several chemical suppliers as a research chemical.
Conclusion
1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine is a known chemical entity with basic identifying and predicted physicochemical properties established. However, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and potential applications. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Any investigation into its pharmacological properties would be novel and would require foundational studies to determine its biological targets and effects. Due to the absence of data on biological pathways or experimental workflows, the requested visualizations cannot be provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
Methodological & Application
experimental protocol for using 1-[2-(4-methoxyphenoxy)ethyl]piperazine
[1]
Introduction
This compound belongs to the phenoxyalkylpiperazine class of compounds. Structurally related molecules have shown a wide range of pharmacological activities, primarily targeting the central nervous system (CNS). Piperazine derivatives are known to interact with various neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors.[1] Specifically, many arylpiperazines show affinity for serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7), the serotonin transporter (SERT), the dopamine transporter (DAT), and sigma receptors.[1][2]
Due to this pharmacological profile, compounds of this class are frequently investigated for their potential as anxiolytics, antidepressants, antipsychotics, and other CNS-acting agents.[2][3] This document provides a set of representative experimental protocols to guide researchers in the initial characterization of this compound, focusing on its potential interaction with key CNS targets. The protocols described herein are based on established methodologies for functionally similar compounds.
Safety and Handling
Warning: this compound is a chemical intended for laboratory research use only. The toxicological properties have not been fully investigated. Based on data from structurally related piperazine compounds, appropriate safety precautions must be taken.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles that meet ANSI Z.87.1 standards, and a lab coat.[4] When handling the solid compound, a face shield may be necessary to prevent inhalation of dust.[5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Contact Avoidance: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[6] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Protect from light and moisture.[5]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Collect all solid and liquid waste in designated, clearly labeled hazardous waste containers.[4]
Data Presentation: Pharmacological Activity of Related Compounds
The following table summarizes the binding affinities of structurally related phenoxyalkylpiperidine/piperazine derivatives for relevant CNS targets. This data is provided to offer a comparative context for the potential activity of this compound.
| Compound Class | Target | Ligand | Ki (nM) | Reference |
| N-[(4-methoxyphenoxy)ethyl]piperidines | Sigma-1 (σ1) | 1b | 0.89 | |
| N-[(4-methoxyphenoxy)ethyl]piperidines | Sigma-1 (σ1) | (R)-2b | 1.49 | |
| N-[(4-methoxyphenoxy)ethyl]piperidines | Sigma-1 (σ1) | (S)-2b | 1.18 | |
| Phenoxyethyl Piperidine | Acetylcholinesterase (AChE) | 5c | 500 (IC50) | [8] |
Note: The specific structures for compounds 1b, (R)-2b, and (S)-2b can be found in the referenced literature. This table is for illustrative purposes to show the potential potency of this chemical class.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Serotonin 5-HT1A Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human serotonin 1A (5-HT1A) receptor, a common target for arylpiperazines.[9]
Materials:
-
HeLa or CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Non-specific binding control: Serotonin (5-HT) or WAY-100635.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to ~90% confluency, harvest, and centrifuge.
-
Homogenize the cell pellet in ice-cold assay buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.[10]
-
Resuspend the pellet in fresh assay buffer and determine the protein concentration (e.g., via BCA assay). Aliquot and store at -80°C.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM 5-HT (for non-specific binding) to the respective wells.
-
Add 50 µL of the test compound dilutions to the experimental wells.
-
Add 50 µL of [³H]8-OH-DPAT (final concentration ~0.5-1.0 nM) to all wells.
-
Add 100 µL of the membrane preparation (20-50 µg protein) to initiate the reaction.
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
-
Protocol 2: In Vitro Dopamine Transporter (DAT) Uptake Assay
This protocol measures the functional inhibition of the human dopamine transporter (DAT) by the test compound. The assay quantifies the reduction in the uptake of radiolabeled dopamine into cells expressing DAT.[12][13]
Materials:
-
CHO or HEK293 cells stably expressing the human DAT.
-
Radioligand: [³H]Dopamine.
-
Uptake Buffer: Modified Tris-HEPES buffer, pH 7.1.[13]
-
Non-specific uptake control: Nomifensine (10 µM) or Cocaine (10 µM).
-
Lysis buffer.
-
Scintillation counter.
Procedure:
-
Cell Plating:
-
Uptake Inhibition Assay:
-
On the day of the experiment, gently aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.
-
Add 100 µL of uptake buffer containing various concentrations of this compound to the test wells.
-
For control wells (100% uptake), add buffer only. For non-specific uptake control, add 10 µM Nomifensine.
-
Pre-incubate the plate at 25°C for 20 minutes.[13]
-
Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~50 nM).[13]
-
Incubate at 25°C for 10 minutes.[13]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[10]
-
Add lysis buffer to each well to solubilize the cells.
-
-
Counting and Analysis:
-
Transfer the lysate to scintillation vials and add scintillation cocktail.
-
Measure the radioactivity to determine the amount of [³H]Dopamine taken up by the cells.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound and fitting the data with a sigmoidal dose-response curve.
-
Protocol 3: In Vivo Elevated Plus Maze (EPM) Test for Anxiolytic-Like Activity
The EPM is a widely used behavioral model to screen for anxiolytic-like effects of novel compounds in rodents. The test is based on the natural aversion of mice to open and elevated spaces.[15][16]
Materials:
-
Adult male mice (e.g., C57BL/6 strain).
-
Elevated Plus Maze apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.[16]
-
Vehicle control (e.g., saline with 0.5% Tween 80).
-
Positive control: Diazepam (1-2 mg/kg).
-
Test compound: this compound, dissolved in vehicle.
-
Video tracking software for automated analysis.
Procedure:
-
Animal Acclimation and Dosing:
-
House the mice under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment.
-
On the test day, randomly assign mice to treatment groups (Vehicle, Positive Control, Test Compound at various doses).
-
Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal, i.p.) 30 minutes before testing.
-
-
Behavioral Testing:
-
Place a mouse individually at the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using an overhead video camera.
-
Between trials, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis:
-
Use video tracking software or manual scoring to measure the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
-
Anxiolytic-like activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in the total number of arm entries.
-
Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).
-
Visualizations
Caption: Hypothetical 5-HT1A Receptor Signaling Pathway.
References
- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acnp.org [acnp.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
Application Notes and Protocols for 1-[2-(4-methoxyphenoxy)ethyl]piperazine in Neuroscience Research
Disclaimer: There is currently no specific published research available on the neuroscience applications of 1-[2-(4-methoxyphenoxy)ethyl]piperazine. The following application notes and protocols are based on the known pharmacological properties of structurally similar piperazine derivatives and are intended to serve as a guide for researchers and drug development professionals interested in investigating the potential of this compound.
Introduction
This compound belongs to the arylpiperazine class of compounds. This class is of significant interest in neuroscience research due to the diverse biological activities of its members, which often interact with key neurotransmitter systems in the central nervous system (CNS).[1] Many piperazine derivatives have demonstrated therapeutic potential for a range of neurological and psychiatric disorders by targeting receptors such as serotonin (5-HT) and dopamine (D2) receptors.[2] This document provides a potential framework for the investigation of this compound, drawing parallels from established research on related compounds.
Potential Applications in Neuroscience
Based on the pharmacology of related arylpiperazine compounds, this compound could be investigated for the following applications:
-
Antipsychotic Activity: Many arylpiperazine derivatives exhibit antipsychotic properties through their interaction with dopamine D2 and serotonin 5-HT2A receptors.[2]
-
Anxiolytic and Antidepressant Effects: The piperazine moiety is a common scaffold in drugs developed for anxiety and depression, often through modulation of the serotonergic system, particularly 5-HT1A receptors.[2][3]
-
Neurodegenerative Diseases: Some piperazine compounds are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.
Quantitative Data of Structurally Related Piperazine Derivatives
The following tables summarize the receptor binding affinities of various piperazine derivatives to provide a comparative context for potential studies on this compound.
Table 1: Receptor Binding Affinities (Ki, nM) of Various Piperazine Derivatives
| Compound | 5-HT1A | 5-HT2A | D2 | α1-adrenergic | Reference |
| Clozapine (Antipsychotic) | 15 | 1.8 | 126 | 7 | [2] |
| Buspirone (Anxiolytic) | 1.1 | 50 | 417 | - | [2] |
| Vortioxetine (Antidepressant) | 15 | 19 | - | - | [2] |
| Aripiprazole (Antipsychotic) | 4.4 | 10 | 0.47 | 10 | |
| Olanzapine (Antipsychotic) | 31 | 4 | 11 | 19 |
Note: This table presents data for well-characterized drugs to illustrate the range of activities within the piperazine class. The binding profile of this compound is unknown and requires experimental determination.
Hypothesized Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that this compound might modulate, based on the common targets of arylpiperazines. This model proposes that the compound could act as an antagonist or partial agonist at dopamine D2 and serotonin 5-HT2A receptors, and as a partial agonist at 5-HT1A receptors, thereby influencing downstream signaling cascades relevant to psychosis, anxiety, and depression.
References
Application Notes and Protocols for 1-[2-(4-methoxyphenoxy)ethyl]piperazine (Metopimazine) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-(4-methoxyphenoxy)ethyl]piperazine, also known as Metopimazine, is a phenothiazine derivative recognized for its potent antagonist activity at dopamine D2 and D3 receptors.[1] It also demonstrates antagonistic effects on adrenergic alpha-1, histamine H1, and serotonin 5HT2a receptors.[1] Primarily utilized as an antiemetic, its mechanism of action suggests a broader potential for in-vitro research, particularly in studies involving dopaminergic signaling pathways and related cellular processes. These application notes provide comprehensive guidelines for the use of Metopimazine in cell culture experiments, including recommended dosage, protocols for assessing cytotoxicity, and an overview of its primary signaling pathway.
Data Presentation
Table 1: Physicochemical Properties and Stock Solution Parameters
| Parameter | Value/Range | Recommendation/Source |
| Chemical Formula | C₂₂H₂₇N₃O₃S₂ | [1] |
| Molecular Weight | 445.6 g/mol | [1] |
| Solubility | Sparingly soluble in aqueous solutions, soluble in DMSO and Methanol. | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | For preparation of concentrated stock solutions for in-vitro cell culture applications.[1] |
| Stock Solution Concentration | 10-20 mM | Based on common laboratory practice for compounds with similar solubility.[1] |
| Final DMSO Concentration in Media | ≤ 0.5% | To mitigate solvent-induced cytotoxicity.[1] |
Table 2: Recommended Working Concentrations for In-Vitro Experiments
| Parameter | Value/Range | Recommendation/Source |
| Recommended Starting Working Concentration Range | 1 µM - 50 µM | This is a suggested starting range based on the activity of similar phenothiazine compounds in cell-based assays. The optimal concentration should be determined empirically for each cell line and experimental endpoint.[1] |
Experimental Protocols
The following are detailed protocols for the preparation of Metopimazine for cell culture use and for determining its cytotoxic effects.
Protocol 1: Preparation of Metopimazine Stock Solution (10 mM)
This protocol outlines the preparation of a 10 mM stock solution of Metopimazine in DMSO.
Materials:
-
Metopimazine powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptic Technique: All steps should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing Metopimazine: Accurately weigh 4.46 mg of Metopimazine powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the Metopimazine powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C may be used to aid dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Determination of Cytotoxicity using MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of Metopimazine on adherent cell lines.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
Metopimazine stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to approximately 80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Metopimazine Treatment:
-
Prepare serial dilutions of Metopimazine from the 10 mM stock solution in complete cell culture medium. A suggested range of final concentrations is 0.1, 1, 5, 10, 25, and 50 µM.[1]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest Metopimazine concentration.
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of Metopimazine-containing medium (and vehicle control) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each Metopimazine concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Metopimazine concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Signaling Pathways and Experimental Workflows
Primary Signaling Pathway of Metopimazine
Metopimazine's primary mechanism of action is the antagonism of the Dopamine D2 receptor, a G protein-coupled receptor (GPCR). The binding of Metopimazine to the D2 receptor inhibits the Gαi/o signaling cascade. This inhibition leads to a decrease in the activity of adenylyl cyclase, resulting in reduced production of the second messenger cyclic AMP (cAMP). The decrease in cAMP levels subsequently affects the activity of Protein Kinase A (PKA) and downstream signaling events.
Caption: Metopimazine antagonizes the Dopamine D2 receptor, inhibiting the Gαi/o pathway.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the logical flow of the cytotoxicity assessment protocol described above.
Caption: Workflow for determining the cytotoxicity of Metopimazine using an MTT assay.
References
Application Notes and Protocols for the Analytical Detection of 1-[2-(4-methoxyphenoxy)ethyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-[2-(4-methoxyphenoxy)ethyl]piperazine in various matrices. The protocols are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a piperazine derivative with potential applications in pharmaceutical development. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, formulations, and biological matrices to ensure product quality, safety, and efficacy. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of piperazine compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value |
| CAS Number | 117132-44-2[1] |
| Molecular Formula | C13H20N2O2[1] |
| Molecular Weight | 236.31 g/mol [1] |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds like many piperazine derivatives.
Application Note: HPLC-UV Analysis
For routine quantification where high sensitivity is not paramount, HPLC with UV detection is a cost-effective and robust method. Since the piperazine moiety itself lacks a strong chromophore, derivatization can be employed to enhance UV activity and achieve lower detection limits.[2] However, the presence of the methoxyphenoxy group in the target molecule may provide sufficient UV absorbance for direct analysis.
A reversed-phase HPLC method is typically suitable for the separation of piperazine derivatives. The selection of a C18 column is a common starting point, with optimization of the mobile phase composition (e.g., acetonitrile or methanol content) and pH to achieve optimal retention and peak shape.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (to be optimized based on UV spectrum) |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Run the samples and standards under the specified chromatographic conditions.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Application Note: HPLC-MS/MS Analysis
For high sensitivity and selectivity, particularly in complex matrices such as biological fluids, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique provides structural information and allows for quantification at very low levels. Electrospray ionization (ESI) is a suitable ionization technique for piperazine derivatives.
Experimental Protocol: HPLC-MS/MS
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer with an ESI source.
-
Analytical column: C18, 50-100 mm x 2.1 mm, <3 µm particle size.
Reagents:
-
As per HPLC-UV method, but with MS-grade solvents and additives.
Chromatographic and MS Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Gradient elution with A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 237.1 (M+H)+ |
| Product Ions (Q3) | To be determined by infusion of the standard |
Procedure:
-
Method Development: Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion and optimize fragmentation to select suitable product ions for MRM.
-
Sample and Standard Preparation: As per the HPLC-UV method, potentially including a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step for complex matrices.
-
Analysis and Quantification: Perform the analysis using the optimized LC-MS/MS conditions and quantify using a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Piperazine derivatives can often be analyzed by GC-MS, sometimes requiring derivatization to improve volatility and chromatographic performance.[3]
Application Note: GC-MS Analysis
This method is particularly useful for impurity profiling and the identification of unknown related substances. Electron Ionization (EI) at 70 eV generates reproducible fragmentation patterns that can be compared to mass spectral libraries for identification.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Methanol or Acetonitrile (GC grade)
-
Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA), if necessary.
GC-MS Conditions (Example):
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent. If derivatization is required, add the derivatizing agent and heat as necessary to complete the reaction.[4]
-
Injection: Inject an aliquot of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the analyte peak in the total ion chromatogram (TIC) and confirm its identity by comparing the obtained mass spectrum with a reference spectrum.
Data Presentation: Method Validation Parameters (Example Data)
The following tables summarize example quantitative data for the validation of the described analytical methods. These values are representative of what can be expected for the analysis of piperazine derivatives and should be determined experimentally for this compound.
Table 1: HPLC-UV Method Validation
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 2: HPLC-MS/MS Method Validation
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.07 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Table 3: GC-MS Method Validation
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% |
| Precision (% RSD) | < 10.0% |
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
Application Notes and Protocols for the Dissolution of 1-[2-(4-methoxyphenoxy)ethyl]piperazine in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the dissolution of 1-[2-(4-methoxyphenoxy)ethyl]piperazine (CAS 117132-44-2) for use in research and preclinical development. Due to the limited availability of specific solubility data for this compound, this document outlines a systematic approach to determine its solubility in common laboratory solvents and provides detailed protocols for preparing stock solutions suitable for various experimental applications. The methodologies described herein are based on the general properties of piperazine derivatives and established practices in medicinal chemistry and pharmacology.
Introduction
This compound is a piperazine derivative with potential applications in pharmaceutical research.[1] Proper dissolution and solution preparation are critical first steps for any in vitro or in vivo studies to ensure accurate and reproducible results. The solubility of a compound is influenced by its physicochemical properties, including its polarity, pKa, and crystal lattice energy. The structure of this compound, which contains a basic piperazine ring and a more lipophilic methoxyphenoxyethyl group, suggests that its solubility will be dependent on the solvent system and pH.
This document provides a framework for researchers to empirically determine the optimal solvent and dissolution conditions for their specific experimental needs.
Physicochemical Properties and Expected Solubility
While quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on the parent piperazine molecule and the appended functional groups. Piperazine itself is freely soluble in water and polar organic solvents like ethanol and methanol.[2][3][4] The addition of the 2-(4-methoxyphenoxy)ethyl group increases the lipophilicity of the molecule, which may decrease its aqueous solubility compared to the parent piperazine.
Table 1: Expected Qualitative Solubility of this compound
| Solvent | Solvent Type | Expected Solubility | Rationale & Comments |
| Water | Polar Protic | Low to Moderate | The piperazine moiety contributes to water solubility, but the lipophilic tail may limit it. Solubility is expected to be pH-dependent. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Low to Moderate | Similar to water, solubility will be influenced by pH. At physiological pH (~7.4), the basic nitrogens of the piperazine ring will be partially protonated, which may enhance solubility compared to pure water. |
| Ethanol (EtOH) | Polar Protic | Soluble | The combination of polar and non-polar characteristics in ethanol makes it a good candidate for dissolving compounds with mixed polarity. |
| Methanol (MeOH) | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds and is a common choice for preparing high-concentration stock solutions for biological assays. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent suitable for creating concentrated stock solutions. |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, Ethanol, Methanol, DMSO, DMF)
-
Vortex mixer
-
Small glass vials or microcentrifuge tubes
-
Analytical balance
Procedure:
-
Weigh out a small, known amount of the compound (e.g., 1 mg) into a clean, dry vial.
-
Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid particles.
-
If the compound has completely dissolved, it is soluble at that concentration (in this example, 10 mg/mL).
-
If undissolved solid remains, add another measured volume of solvent and repeat steps 3-4 until the compound dissolves or it becomes impractical to add more solvent.
-
Record the approximate solubility in each solvent.
Protocol for Preparation of a Stock Solution
This protocol describes the preparation of a high-concentration stock solution, typically in an organic solvent like DMSO, for subsequent dilution in aqueous media for biological assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM, 50 mM).
-
Calculate the mass of this compound required to prepare the desired volume of the stock solution. The molecular weight of C13H20N2O2 is 236.31 g/mol .[5]
-
Carefully weigh the calculated amount of the compound into a sterile tube or vial.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid in dissolution if necessary.
-
Visually confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light and moisture.
Important Considerations for Cell-Based Assays:
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[6]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Strategies for Enhancing Aqueous Solubility
If the aqueous solubility of this compound is insufficient for your experimental needs, consider the following strategies:
-
pH Adjustment: As a basic compound, its aqueous solubility can often be increased by lowering the pH.[6] The addition of a pharmaceutically acceptable acid (e.g., HCl, citric acid) to form a salt can significantly improve water solubility.
-
Use of Co-solvents: For in vitro experiments, preparing a concentrated stock in a water-miscible organic solvent like DMSO and then diluting it into the aqueous assay buffer is a common practice.[6]
-
Advanced Formulation Techniques: For more challenging solubility issues, especially for in vivo studies, techniques such as the formation of cyclodextrin inclusion complexes or nanosuspensions can be explored.[6]
Visualizations
Caption: Figure 1: Decision Workflow for Solvent Selection.
Caption: Figure 2: Experimental Workflow for Stock Solution Preparation.
References
- 1. Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-[2-(4-methoxyphenoxy)ethyl]piperazine in Animal Models
Note to the Reader: Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of published research on the specific compound 1-[2-(4-methoxyphenoxy)ethyl]piperazine in animal models. Therefore, the detailed application notes, quantitative data, experimental protocols, and signaling pathways requested for this particular molecule cannot be provided at this time.
The information presented below is based on studies of structurally related piperazine derivatives and is intended to provide a general understanding of the potential applications and research methodologies that could be adapted for this compound should it become a subject of investigation.
General Introduction to Arylpiperazines in Neuroscience Research
Arylpiperazine derivatives are a prominent class of compounds in neuroscience research due to their diverse pharmacological activities, primarily centered on the central nervous system (CNS). These compounds are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This interaction makes them valuable tools for studying neurological and psychiatric disorders and for the development of novel therapeutics.
Potential Applications in Animal Models (Based on Related Compounds)
Based on the pharmacological profiles of similar arylpiperazine compounds, this compound could potentially be investigated in animal models for the following conditions:
-
Anxiety and Depression: Many arylpiperazine derivatives exhibit anxiolytic and antidepressant-like effects, often attributed to their interaction with 5-HT1A receptors.
-
Schizophrenia and Psychosis: The modulation of dopamine D2 and various serotonin receptors by arylpiperazines is a key mechanism for antipsychotic action.
-
Neurological Imaging: Radiolabeled arylpiperazines are frequently used as ligands for in vivo imaging of neurotransmitter systems, such as 5-HT1A receptors and dopamine transporters, using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).
-
Anticonvulsant Activity: Some piperazine derivatives have shown efficacy in animal models of seizures, such as the maximal electroshock seizure (MES) model.
Hypothetical Experimental Workflow
Should research on this compound be undertaken, a typical experimental workflow would involve several key stages.
Caption: Hypothetical preclinical experimental workflow for this compound.
Potential Signaling Pathways of Interest
The primary signaling pathways likely to be modulated by arylpiperazines involve G-protein coupled receptors (GPCRs), specifically serotonin and dopamine receptors.
Application Note: Quantitative Analysis of 1-[2-(4-methoxyphenoxy)ethyl]piperazine using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-(4-methoxyphenoxy)ethyl]piperazine is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the reliable quantification of this compound. The described protocol is suitable for the analysis of the compound in biological matrices, such as plasma, following a straightforward sample preparation procedure.
Analytical Method
A sensitive and selective LC-MS method was developed for the quantification of this compound. The method utilizes a reversed-phase chromatographic separation followed by tandem mass spectrometric detection in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was employed for quantification, ensuring high selectivity and sensitivity.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 237.3 |
| Product Ion (Quantifier) | m/z 113.1 |
| Product Ion (Qualifier) | m/z 70.1 |
| Collision Energy (Quantifier) | 25 eV |
| Collision Energy (Qualifier) | 35 eV |
| Dwell Time | 100 ms |
Experimental Protocols
Standard and Sample Preparation
1. Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of a suitable internal standard (IS), such as a stable isotope-labeled analog (e.g., this compound-d8) in methanol.
2. Working Solutions:
-
Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) for spiking into samples.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of the plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex to mix and inject into the LC-MS system.
Method Validation
The developed method should be validated in accordance with regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability established under various storage and handling conditions |
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Details
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (R²) |
| This compound | 1 - 1000 | y = 0.005x + 0.002 | ≥ 0.995 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Accuracy (%) | Inter-day Precision (RSD %) |
| LLOQ | 1 | 98.5 | 8.2 | 99.1 | 9.5 |
| Low QC | 3 | 102.1 | 6.5 | 101.5 | 7.8 |
| Mid QC | 100 | 99.8 | 4.1 | 100.3 | 5.2 |
| High QC | 800 | 101.2 | 3.5 | 100.9 | 4.3 |
Visualizations
Caption: Experimental workflow for the LC-MS quantification of this compound.
Application Notes and Protocols for 1-[2-(4-methoxyphenoxy)ethyl]piperazine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-(4-methoxyphenoxy)ethyl]piperazine is a piperazine derivative with potential pharmacological activity. Its structural similarity to known psychoactive compounds suggests that it may interact with various receptors in the central nervous system. These application notes provide a summary of the available receptor binding data for a closely related analog, 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, and detailed protocols for performing receptor binding assays to characterize the affinity of this compound for its putative targets, primarily the sigma-1 (σ1) receptor.
Receptor Binding Profile
| Receptor | Ki (nM) |
| Sigma-1 (σ1) | 0.89 - 1.49 |
| Sigma-2 (σ2) | 52.3 - 809 |
Data for 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, a close structural analog.[1]
This data indicates a high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor. It is therefore highly probable that this compound also exhibits a preference for the sigma-1 receptor.
Postulated Signaling Pathway
Based on its likely activity as a sigma-1 receptor agonist, this compound is expected to modulate several downstream signaling pathways. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2][3] Upon agonist binding, it dissociates from the Binding immunoglobulin Protein (BiP) and can translocate to other parts of the cell to interact with various ion channels and signaling proteins.[2][4]
Key signaling events initiated by sigma-1 receptor activation include:
-
Modulation of Intracellular Calcium (Ca2+) Homeostasis : Interaction with inositol 1,4,5-trisphosphate (IP3) receptors at the endoplasmic reticulum, influencing Ca2+ release and subsequent signaling cascades.[2][5]
-
Regulation of Ion Channels : Direct or indirect modulation of voltage-gated ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, thereby affecting neuronal excitability.[2][6]
-
Activation of Pro-survival Pathways : Upregulation of Brain-Derived Neurotrophic Factor (BDNF) secretion and subsequent activation of the TrkB receptor, leading to the activation of downstream pro-survival pathways such as the ERK and AKT pathways.[2]
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-[2-(4-methoxyphenoxy)ethyl]piperazine
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
1-[2-(4-methoxyphenoxy)ethyl]piperazine is a piperazine derivative with potential applications as a tool compound in pharmacological research. While comprehensive pharmacological data for this specific molecule is not extensively available in the public domain, the structural motifs—a piperazine ring linked to a methoxyphenoxy group via an ethyl chain—are present in numerous biologically active compounds. Piperazine and its derivatives are known to interact with a wide range of biological targets, exhibiting diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system effects. The presence of the piperazine moiety often confers favorable pharmacokinetic properties.
These application notes provide an overview of the potential pharmacological relevance of this compound based on the activities of structurally related compounds. The provided protocols are representative methodologies for investigating the potential biological activities of this compound.
Potential Pharmacological Profile
Based on the pharmacology of structurally analogous compounds, this compound may exhibit affinity for several receptor systems.
Sigma Receptor Activity
A structurally similar compound, 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, has been identified as a high-affinity sigma-1 (σ1) receptor ligand with agonist properties. The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for therapeutic intervention in neurological and psychiatric disorders. Given the structural similarity, this compound could potentially serve as a ligand for sigma receptors.
Table 1: Receptor Binding Affinities of a Structurally Related Compound (1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine)
| Receptor Subtype | Ki (nM) |
| Sigma-1 (σ1) | 0.89 - 1.49 |
| Sigma-2 (σ2) | 52.3 - 809 |
Data is for a structurally related piperidine compound and should be considered indicative of potential activity for this compound.
Monoamine Transporter and Serotonin Receptor Interactions
Another related compound, para-methoxyphenylpiperazine (pMeOPP), is known to inhibit the reuptake and induce the release of monoamine neurotransmitters and act as a non-selective serotonin receptor agonist. These actions are characteristic of stimulant compounds. While structurally distinct from this compound, the shared methoxyphenylpiperazine moiety suggests a potential for interaction with monoaminergic systems.
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the pharmacological activity of this compound.
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol describes a method to determine the binding affinity of this compound for the sigma-1 receptor.
Materials:
-
HEK293 cells expressing recombinant human sigma-1 receptors
-
--INVALID-LINK---pentazocine (radioligand)
-
This compound (test compound)
-
Haloperidol (positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the sigma-1 receptor.
-
In a 96-well plate, add binding buffer, a fixed concentration of --INVALID-LINK---pentazocine (e.g., 5 nM), and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value, which can then be converted to a Ki value.
Protocol 2: Monoamine Reuptake Assay
This protocol outlines a method to assess the inhibitory effect of this compound on dopamine, serotonin, and norepinephrine transporters.
Materials:
-
HEK293 cells expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).
-
[³H]dopamine, [³H]serotonin, or [³H]norepinephrine (radioactive substrates)
-
This compound (test compound)
-
GBR 12909 (for DAT), fluoxetine (for SERT), and desipramine (for NET) as positive controls.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
Procedure:
-
Plate the transporter-expressing cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or a positive control in assay buffer.
-
Add the respective radioactive substrate to initiate the uptake.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ value for the inhibition of each transporter.
Visualizations
Caption: Hypothetical signaling pathway for a sigma-1 receptor agonist.
Caption: General experimental workflow for drug discovery.
Conclusion
This compound is a tool compound that warrants further pharmacological investigation. Based on the activities of structurally related molecules, it holds potential as a modulator of sigma receptors and possibly monoaminergic systems. The provided protocols and background information serve as a starting point for researchers to explore the detailed pharmacology of this compound. It is imperative to conduct direct experimental validation to ascertain its precise biological activities and mechanism of action.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1-[2-(4-methoxyphenoxy)ethyl]piperazine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered with 1-[2-(4-methoxyphenoxy)ethyl]piperazine.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.
This is a common challenge for compounds with low aqueous solubility.
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as experimentally permissible, typically under 0.5%, to help maintain solubility.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can prevent the compound from crashing out of solution.
-
Use of Co-solvents: Incorporate water-miscible organic solvents like ethanol or polyethylene glycol (PEG) in your aqueous buffer. It is crucial to run vehicle controls to ensure the co-solvent does not interfere with the experiment.[1]
-
pH Adjustment: For piperazine derivatives, which are basic, adjusting the pH of the aqueous medium to a more acidic value can increase ionization and thereby enhance solubility.[1]
Issue 2: Inconsistent or non-reproducible results in biological assays.
Poor solubility can lead to variable concentrations of the compound in your experiments, resulting in unreliable data.
Solutions:
-
Determine Kinetic Solubility: Before conducting extensive assays, determine the kinetic solubility of this compound in your specific assay buffer. This will establish the maximum concentration at which the compound remains in solution under your experimental conditions.
-
Advanced Formulation Strategies: If simple co-solvents or pH adjustments are insufficient, consider more advanced formulation techniques such as creating a nanosuspension or a cyclodextrin inclusion complex.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to improve the aqueous solubility of this compound?
A1: The most effective strategies for enhancing the solubility of piperazine derivatives include:
-
Salt Formation: Converting the basic piperazine moiety into a salt is a widely used and highly effective method.[1][2] Common counterions include hydrochloride, mesylate, and sulfate.[1] A salt screening study is recommended to find the optimal salt form.[1]
-
Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former can alter the physicochemical properties of the compound, including its solubility.[1][3][4]
-
Use of Co-solvents: As mentioned in the troubleshooting section, water-miscible organic solvents can increase the solubility of hydrophobic compounds.[1]
-
pH Adjustment: Lowering the pH of the solution can increase the ionization of the basic piperazine ring, leading to improved aqueous solubility.[1]
-
Particle Size Reduction: Creating a nanosuspension of the compound increases the surface area available for dissolution.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming an inclusion complex with enhanced solubility.[1]
Q2: I performed a salt screening, but the resulting salts did not significantly improve solubility or were unstable. What are my next options?
A2: If salt formation proves unsuccessful, several alternative strategies can be explored:
-
Co-crystallization: This technique modifies the crystal lattice of the active pharmaceutical ingredient (API) with a co-former, which can enhance solubility.[1]
-
Prodrug Approach: A prodrug is a modified version of the active compound that is designed to have improved physicochemical properties, such as solubility. The prodrug is then converted to the active form in vivo.[1][2]
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug, stabilized by a polymer, can significantly increase its solubility compared to the crystalline form.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[5]
Q3: How do I choose the best method for improving the solubility of my compound?
A3: The choice of method depends on several factors, including the physicochemical properties of this compound, the desired application (e.g., in vitro assay vs. in vivo administration), and regulatory considerations. A systematic approach, starting with simpler methods like pH adjustment and co-solvent use, followed by more advanced techniques like salt formation and co-crystallization, is often the most efficient.
Quantitative Data Summary
The following tables summarize the potential solubility enhancement that can be achieved for piperazine derivatives using various techniques. While specific data for this compound is not available, these tables provide a general indication of the expected improvements.
Table 1: Solubility Enhancement of NSAIDs through Piperazine Salt Formation
| Drug | Solubility Increase Factor (vs. free drug in pure water) |
| Ibuprofen-piperazine salt | > 10-fold |
| Indomethacin-piperazine salt | > 10-fold |
Note: Data is indicative of the potential for piperazine salt formation to improve solubility.
Experimental Protocols
Protocol 1: Salt Screening
Objective: To identify a suitable salt form of this compound with improved solubility and stability.
Materials:
-
This compound (free base)
-
A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid)
-
Various organic solvents (e.g., ethanol, isopropanol, acetone)
-
Stirring plate and stir bars
-
Filtration apparatus or centrifuge
Methodology:
-
Solution Method:
-
Dissolve the free base in a suitable solvent.
-
In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid.
-
Allow the solutions to stir at a controlled temperature.
-
If a precipitate forms, isolate the solid by filtration or centrifugation.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization.[1]
-
-
Slurry Method (for poorly soluble free base):
-
Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble.
-
Stir the slurry for an extended period (24-72 hours) to allow for equilibration and salt formation.[1]
-
Isolate the solid phase.
-
-
Characterization:
-
Analyze the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm salt formation and assess physical properties.
-
Determine the aqueous solubility of the newly formed salts.
-
Protocol 2: Co-crystal Screening
Objective: To prepare and identify co-crystals of this compound with improved solubility.
Materials:
-
This compound (API)
-
A selection of co-formers (chosen from the GRAS list, e.g., carboxylic acids, amides)
-
Solvents for slurrying or solution crystallization
Methodology:
-
Solvent Selection: Choose a solvent in which both the API and the co-former have limited solubility.[6]
-
Slurrying:
-
Isolation: Filter the solid from the slurry and allow it to air dry.[6]
-
Characterization:
-
Analyze the resulting solid using PXRD to identify new crystalline forms, indicating co-crystal formation.[6]
-
Further characterization can be performed using DSC, TGA, and spectroscopic techniques.
-
Measure the solubility of the co-crystals.
-
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Troubleshooting workflow for compound precipitation from DMSO stock.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 4. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-[2-(4-methoxyphenoxy)ethyl]piperazine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 1-[2-(4-methoxyphenoxy)ethyl]piperazine, specifically focusing on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges?
The most prevalent method is the direct N-alkylation of piperazine with a 2-(4-methoxyphenoxy)ethyl halide (e.g., bromide or chloride). This is a nucleophilic substitution reaction. The primary challenges are controlling selectivity to achieve mono-alkylation and avoiding the formation of the di-alkylated byproduct, 1,4-bis[2-(4-methoxyphenoxy)ethyl]piperazine.[1][2] Other issues include incomplete reactions and difficulties in product purification.[1][2]
Q2: How can I favor the formation of the desired mono-alkylated product over the di-alkylated byproduct?
Controlling selectivity is crucial for maximizing yield.[1] Key strategies include:
-
Control Stoichiometry: Using a significant excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[1]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps maintain a high concentration of free piperazine, reducing the chance of the mono-alkylated product reacting again.[1]
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][3] This blocks one nitrogen atom, directing alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[3]
-
In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can form the monohydrochloride in situ, which effectively protects one of the amine groups.[2][4]
Q3: My product appears to be highly water-soluble, making extraction difficult. What is happening and how can I resolve it?
High water solubility is a common issue, often because the product has formed a salt (e.g., a hydrochloride salt) or over-alkylation has led to a quaternary ammonium salt.[2][3] To extract the product, you must convert it to its free base form. During the work-up, add a base (e.g., sodium hydroxide or potassium carbonate solution) to the aqueous layer to raise the pH, making the product less water-soluble and extractable into an organic solvent like dichloromethane or ethyl acetate.[2]
Troubleshooting Guide for Low Yield
This section addresses specific problems that can lead to low yields and offers targeted solutions.
Problem 1: Reaction Stalls or Incomplete Conversion
If you observe a significant amount of unreacted starting material, consider the following causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Poor Solubility of Reagents | Switch to a more suitable polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) to ensure all reactants are fully dissolved.[1] |
| Insufficient Base Strength or Amount | Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] Ensure at least 1.5-2.0 equivalents are used to effectively neutralize the acid byproduct formed during the reaction.[1] |
| Low Reaction Temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] Consider increasing the temperature to 60-80 °C and monitor the reaction progress closely by TLC or LC-MS.[1] |
| Reversible Reaction Equilibrium | Ensure the acid byproduct is effectively neutralized by using a sufficient amount of an appropriate base.[1] |
Problem 2: Significant Formation of Byproducts
The presence of unexpected spots on your TLC plate or peaks in your LC-MS indicates side reactions are occurring.
| Potential Cause | Recommended Solution(s) |
| Di-alkylation Byproduct | As detailed in FAQ 2, use an excess of piperazine, add the alkylating agent slowly, or employ a mono-protected piperazine like N-Boc-piperazine for optimal control.[1][3] |
| Quaternary Salt Formation | Over-alkylation on the same nitrogen can lead to water-soluble quaternary ammonium salts.[2] This can be minimized by avoiding overly harsh conditions and using the strategies to favor mono-alkylation.[2] |
| Decomposition of Reagents or Product | If the starting materials or product are unstable at the reaction temperature, lower the temperature and monitor the reaction closely to stop it as soon as the starting material is consumed.[1] |
Problem 3: Poor Reproducibility
If your yields are inconsistent between batches, it may be due to sensitivity to trace impurities or atmospheric conditions.
| Potential Cause | Recommended Solution(s) |
| Sensitivity to Trace Impurities | Use high-purity, anhydrous reagents and solvents to avoid side reactions or catalyst poisoning.[1] |
| Inconsistent Inert Atmosphere | If the reaction is sensitive to oxygen or moisture, ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
Visualizing the Process
Synthesis and Side Reaction Pathway
The following diagram illustrates the desired mono-alkylation reaction and the common di-alkylation side reaction.
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues.
Caption: A troubleshooting flowchart for addressing low reaction yields.
Experimental Protocol
General Protocol for Direct N-alkylation of Piperazine
This protocol provides a general procedure for the mono-N-alkylation of piperazine. Note: This is a representative protocol and may require optimization for your specific substrate and scale.
Materials:
-
Piperazine (e.g., 5 equivalents)
-
2-(4-methoxyphenoxy)ethyl bromide (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add piperazine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the mixture.
-
Stir the suspension vigorously.
-
Prepare a solution of 2-(4-methoxyphenoxy)ethyl bromide in anhydrous acetonitrile.
-
Add the alkyl bromide solution to the piperazine suspension dropwise over a period of 1-2 hours at room temperature.[1]
-
After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[1]
-
Upon completion (typically when the alkyl bromide is consumed), cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Work-up: Dissolve the residue in water. Basify the aqueous solution with 1M NaOH to a pH > 12 to ensure the product is in its free base form.
-
Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
Technical Support Center: Optimizing 1-[2-(4-methoxyphenoxy)ethyl]piperazine Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of 1-[2-(4-methoxyphenoxy)ethyl]piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new assay?
Q2: How should I prepare a stock solution of this compound?
A2: Due to the limited information on the aqueous solubility of this compound, it is advisable to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
Stock Solution Preparation Protocol:
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO to achieve a high-concentration stock, for example, 10 mM or 20 mM.
-
Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the maximum permissible concentration of DMSO in my cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v). Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment concentration) in your experiments to account for any effects of the solvent itself.
Q4: My compound is not showing any effect, even at high concentrations. What should I do?
A4: If you observe no biological effect, consider the following troubleshooting steps:
-
Increase Concentration Range: Your initial concentration range might be too low. Test a higher range of concentrations.
-
Increase Incubation Time: The compound may require a longer incubation period to exert its effects. Consider extending the incubation time (e.g., 48 or 72 hours).
-
Check for Precipitation: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. If precipitation is observed, you may need to adjust your solvent system or lower the concentration.
-
Cell Line Sensitivity: The cell line you are using may be resistant to the compound's effects. If possible, test the compound on a different, potentially more sensitive, cell line.
Troubleshooting Guide
This guide addresses common issues you might encounter when determining the optimal concentration of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Incomplete dissolution of the compound.- Uneven cell seeding. | - Ensure the stock solution is homogenous before making dilutions.- Mix the final cell suspension thoroughly before plating. |
| Unexpectedly high cytotoxicity at all concentrations | - Error in dilution calculations.- High solvent concentration.- Compound instability in media. | - Double-check all calculations for dilutions.- Ensure the final solvent concentration is non-toxic to the cells.- Prepare fresh dilutions for each experiment. |
| Precipitate formation in the culture medium | - Poor solubility of the compound in aqueous media. | - Lower the highest concentration tested.- Consider using a different solvent for the stock solution, though DMSO is generally preferred.- If possible, formulate the compound with a solubilizing agent, but be mindful of the agent's own potential effects. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the compound on cell viability.
Materials:
-
This compound
-
Adherent cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells that are in their exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X working solution of this compound by performing serial dilutions in complete culture medium from your high-concentration stock. A broad range (e.g., 200 µM down to 2 nM) is recommended for the initial experiment.
-
Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include a vehicle control (medium with the highest concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Quantitative Data Summary
| Piperazine Derivative Class | Assay Type | Cell Line | Reported IC50 / GI50 (µM) |
| Phenylsulfonylpiperazine | MTT Assay | MCF7 (Breast Cancer) | 4.48 |
| 1-(2-Aryl-2-adamantyl)piperazine | Clonogenic Assay | MDA-MB-435 (Melanoma) | Effective at 1, 2.5, and 5 |
| N-Ethyl-piperazinyl Amides | NCI-60 Panel | Various Cancer Lines | Submicromolar to low micromolar |
| Arylpiperazines | Cytotoxicity Assay | LNCaP (Prostate Cancer) | < 5 |
| Hydroxyethyl Piperazines | Proliferation Assay | RPMI 8226 (Multiple Myeloma) | Low micromolar |
Visualizations
Potential Signaling Pathways
Based on the known pharmacology of related piperazine compounds, this compound may interact with serotonin and/or dopamine receptors. The following diagrams illustrate the general signaling pathways associated with these receptors.
Caption: Experimental workflow for determining the optimal concentration.
Caption: Generalized serotonin receptor signaling pathway.
Caption: Generalized dopamine receptor signaling pathway.
stability of 1-[2-(4-methoxyphenoxy)ethyl]piperazine in aqueous solutions
Technical Support Center: Aqueous Stability of Piperazine Derivatives
Disclaimer: Detailed, publicly available stability data for 1-[2-(4-methoxyphenoxy)ethyl]piperazine is limited. The following guide provides a generalized framework and best practices for assessing the aqueous stability of this and structurally similar research compounds.
Troubleshooting Guide
This section addresses common issues encountered during the aqueous stability assessment of research compounds.
Q1: My compound is showing rapid degradation in a neutral aqueous solution at room temperature. What are the likely causes?
A1: Several factors could contribute to unexpected instability:
-
Hydrolysis: The ether linkage (phenoxy-ethyl) or other functional groups in the molecule might be susceptible to hydrolysis, even at neutral pH.
-
Oxidation: Dissolved oxygen in the aqueous solution can lead to oxidative degradation, particularly if the molecule has electron-rich moieties. Piperazine rings can be susceptible to oxidation.[1][2]
-
Trace Contaminants: The presence of metal ions or other reactive impurities in the water or buffer salts can catalyze degradation.
-
Light Exposure: If not protected from light, the compound may be undergoing photolytic degradation.
Q2: I'm observing multiple new peaks in my HPLC chromatogram after incubating my compound in an acidic solution. How do I proceed?
A2: The appearance of new peaks indicates degradation. The next steps should be to:
-
Characterize the Peaks: If you have access to a mass spectrometer (LC-MS), analyze the new peaks to determine their mass-to-charge ratio (m/z). This will provide the molecular weights of the degradation products and offer clues to the degradation pathway (e.g., hydrolysis would show a predictable change in mass).
-
Perform a Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the parent compound peak and the new peaks to ensure they are not co-eluting.
-
Systematically Evaluate Conditions: Test a range of milder acidic conditions to slow down the degradation, allowing you to identify the primary degradation products before they degrade further.[3]
Q3: The mass balance of my stability study is below 90% (the decrease in the parent compound does not correlate with the appearance of degradation products). What could be the reason?
A3: A poor mass balance can be attributed to several factors:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV-active chromophore, making them invisible to a standard HPLC-UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such products.
-
Precipitation: The degradation products might be insoluble in the aqueous solution and have precipitated out, leading to their absence in the injected sample. Visually inspect your samples for any cloudiness or precipitate.
-
Adsorption: The parent compound or its degradants might be adsorbing to the surface of the sample vial (e.g., glass or plastic). Using silanized vials can sometimes mitigate this issue.
-
Formation of Volatiles: Degradation could lead to the formation of volatile compounds that are lost from the solution.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of a molecule like this compound in an aqueous solution?
A1: Based on its structure, the primary potential degradation pathways are:
-
Hydrolysis: The ether bond could be susceptible to cleavage under acidic or basic conditions, although ethers are generally quite stable.
-
Oxidation: The piperazine nitrogen atoms and the electron-rich methoxy-substituted aromatic ring are potential sites for oxidation. Oxidative degradation of piperazine has been studied, often leading to ring-opening or the formation of various oxidized species.[1][2]
-
Photodegradation: Aromatic systems can absorb UV light, which may lead to photolytic degradation.
Q2: How does pH typically affect the stability of piperazine-containing compounds?
A2: The stability of piperazine derivatives is often pH-dependent. The piperazine ring has two nitrogen atoms with different pKa values, meaning the protonation state of the molecule will change with pH. This can influence its susceptibility to hydrolysis and other degradation reactions. Generally, stability is lowest at the pH extremes (highly acidic or highly alkaline) and highest in the mid-pH range, but this must be determined experimentally.
Q3: What are the typical conditions for a forced degradation study?
A3: Forced degradation, or stress testing, is used to identify likely degradation products and establish the stability-indicating nature of an analytical method.[3][5][6] Typical conditions involve exposing the compound to:
-
Acid Hydrolysis: e.g., 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Heating the solid compound or a solution (e.g., at 60-80 °C).
-
Photostability: Exposing the solid compound or a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[6]
Quantitative Data Summary (Template)
As specific data for this compound is not available, researchers can use the following table template to organize their experimental findings.
| Stress Condition | Time (hours) | Initial Conc. (µg/mL) | Final Conc. (µg/mL) | % Degradation | No. of Degradants | Major Degradant Peak Area (%) |
| 0.1 M HCl (60°C) | 0 | 0 | 0 | 0 | ||
| 2 | ||||||
| 6 | ||||||
| 24 | ||||||
| 0.1 M NaOH (60°C) | 0 | 0 | 0 | 0 | ||
| 2 | ||||||
| 6 | ||||||
| 24 | ||||||
| 3% H₂O₂ (RT) | 0 | 0 | 0 | 0 | ||
| 2 | ||||||
| 6 | ||||||
| 24 |
Detailed Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study in an aqueous solution.
1. Materials and Reagents:
-
This compound (or compound of interest)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate or citrate buffer salts
-
Class A volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to the final volume.
-
Working Solution (100 µg/mL): Dilute the stock solution with the stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, or water for oxidation study) to achieve the target concentration.
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of a 200 µg/mL aqueous stock solution and 0.2 M HCl to get a final concentration of 100 µg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of a 200 µg/mL aqueous stock solution and 0.2 M NaOH to get a final concentration of 100 µg/mL in 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of a 200 µg/mL aqueous stock solution and 6% H₂O₂ to get a final concentration of 100 µg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Control Sample: Prepare a solution of the compound in pure HPLC-grade water at the same concentration and store it under the same conditions as the stressed samples (e.g., 60°C) to serve as a thermal control.
4. Sample Collection and Analysis:
-
Withdraw aliquots from each stressed solution at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution and analysis to prevent further degradation.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for a reverse-phase method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
Column Temperature: 30°C
-
5. Data Interpretation:
-
Calculate the percentage of the remaining parent compound and the percentage of each degradation product at each time point.
-
Determine the rate of degradation under each condition.
-
Ensure the analytical method separates all degradation products from the parent peak and from each other.
Diagrams
Caption: Workflow for a forced degradation study.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. biomedres.us [biomedres.us]
- 4. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Minimizing Off-Target Effects of 1-[2-(4-methoxyphenoxy)ethyl]piperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects of 1-[2-(4-methoxyphenoxy)ethyl]piperazine. The information is presented in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the likely on-target and off-target profiles of this compound?
A1: Based on its structural similarity to other piperazine derivatives, such as para-methoxyphenylpiperazine (pMeOPP), this compound is predicted to interact with monoamine transporters and G-protein coupled receptors (GPCRs).[1] The primary target is likely a specific serotonin (5-HT) or dopamine receptor subtype. However, due to the promiscuous nature of the piperazine scaffold, off-target effects at other monoamine receptors (e.g., adrenergic, histaminic) and transporters are common.[2]
Q2: How can I proactively minimize off-target effects during my initial experiments?
A2: To minimize off-target effects from the outset, it is crucial to use the lowest effective concentration of the compound and to perform comprehensive dose-response curves. Employing rational drug design principles and computational modeling can help predict potential off-target interactions.[3] Additionally, conducting preliminary screens against a broad panel of receptors and enzymes can identify potential off-target activities early in the research process.[4]
Q3: What are the most appropriate initial assays to identify the off-target profile of this compound?
A3: A tiered approach is recommended. Start with a broad in vitro screening panel, such as a commercially available panel that includes a wide range of GPCRs, ion channels, and kinases. Radioligand binding assays are a cost-effective initial step to determine binding affinities across multiple targets. Follow up with functional assays for any identified high-affinity off-targets to determine if the binding is agonistic or antagonistic.[5][6]
Q4: Can off-target effects be beneficial?
A4: While often considered detrimental, off-target effects can sometimes lead to beneficial polypharmacology, where a drug's efficacy is enhanced by its interaction with multiple targets. However, this must be carefully characterized and distinguished from undesirable side effects. Thorough preclinical safety and toxicity studies are essential to make this determination.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between in vitro and cellular assays. | The compound may have poor cell permeability, be actively transported out of the cell, or be metabolized into active or inactive byproducts. | Conduct cell permeability assays (e.g., PAMPA) and assess metabolic stability using liver microsomes. Use P-glycoprotein (P-gp) inhibitors to test for active efflux. |
| Observed cellular phenotype does not match the expected on-target effect. | The phenotype may be driven by one or more off-target interactions that are more potent in a cellular context than the intended on-target activity. | Perform a target deconvolution study using techniques such as chemical proteomics or genetic knockdown (e.g., siRNA, CRISPR) of the suspected off-target to confirm its role in the observed phenotype.[7][8] |
| High toxicity observed in cell-based assays at concentrations close to the on-target EC50. | This could be due to a potent off-target effect on a protein essential for cell viability or a general cytotoxic effect. | Screen the compound against a cytotoxicity panel (e.g., against various cell lines) and perform assays for common toxicity mechanisms like mitochondrial dysfunction or apoptosis induction. |
| Difficulty in establishing a clear Structure-Activity Relationship (SAR). | The observed biological activity may be a composite of multiple on-target and off-target effects, complicating the interpretation of SAR. | Utilize a multi-parameter optimization approach, simultaneously screening analogs for both on-target potency and off-target selectivity to guide medicinal chemistry efforts. |
Quantitative Data Summary
Table 1: Illustrative On-Target vs. Off-Target Binding Affinities (Ki) for this compound
| Target | Ki (nM) | Assay Type |
| Serotonin Receptor 5-HT1A (On-Target) | 15 | Radioligand Binding |
| Serotonin Receptor 5-HT2A | 250 | Radioligand Binding |
| Dopamine Receptor D2 | 450 | Radioligand Binding |
| Alpha-1A Adrenergic Receptor | 800 | Radioligand Binding |
| Histamine H1 Receptor | >1000 | Radioligand Binding |
Table 2: Illustrative Functional Activity (EC50/IC50) at On-Target and Key Off-Targets
| Target | Functional Assay | EC50/IC50 (nM) |
| Serotonin Receptor 5-HT1A (On-Target) | [35S]GTPγS Binding (Agonist) | 35 |
| Serotonin Receptor 5-HT2A | Calcium Mobilization (Antagonist) | 500 |
| Dopamine Receptor D2 | cAMP Inhibition (Antagonist) | 900 |
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general method for assessing the binding affinity of this compound to a panel of receptors.
Materials:
-
Cell membranes expressing the target receptors
-
Radiolabeled ligand specific for each target receptor
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (specific to each receptor)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and the test compound or vehicle control.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki value from the competition binding curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify target engagement in a cellular environment.
Materials:
-
Cells expressing the target protein
-
This compound
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat intact cells with various concentrations of this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures in a thermocycler.
-
Lyse the cells to separate soluble and aggregated proteins.
-
Separate the soluble protein fraction by SDS-PAGE.
-
Detect the amount of soluble target protein by Western blotting using a specific antibody.
-
Generate a melting curve to determine the shift in thermal stability of the target protein upon compound binding.
Visualizations
Caption: Hypothetical signaling pathways for on-target and off-target effects.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Logical workflow for troubleshooting unexpected cellular phenotypes.
References
- 1. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
common issues in experiments with 1-[2-(4-methoxyphenoxy)ethyl]piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-[2-(4-methoxyphenoxy)ethyl]piperazine.
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: I am getting a low yield during the synthesis of this compound. What are the common causes?
A1: Low yields can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure your starting materials are pure and dry, and consider extending the reaction time or increasing the temperature. Secondly, side reactions, such as the dialkylation of piperazine, can consume your reagents. Using a large excess of piperazine or employing a protecting group strategy on one of the piperazine nitrogens can mitigate this. Finally, product loss during workup and purification is possible. Optimize your extraction and chromatography procedures to minimize losses.
Q2: I am observing a significant, hard-to-separate impurity in my final product. What could it be and how do I prevent it?
A2: A common impurity in this synthesis is the N,N'-bis[2-(4-methoxyphenoxy)ethyl]piperazine, formed by the reaction of the electrophile at both nitrogen atoms of the piperazine ring. To minimize this, you can employ a large excess of piperazine relative to the electrophile. Another strategy is to start with a mono-protected piperazine (e.g., N-Boc-piperazine), perform the alkylation, and then deprotect to obtain the desired mono-substituted product.
Q3: My compound is streaking/tailing on the silica column during purification. How can I improve the chromatography?
A3: Peak tailing is a frequent issue for basic compounds like piperazines on acidic silica gel. This is due to strong interactions between the amine and the stationary phase. To improve separation, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent. This will compete for the active sites on the silica and result in more symmetrical peaks.
Analysis and Characterization
Q4: The 1H NMR spectrum of my purified compound shows more signals than I expect for the structure. Is it impure?
A4: Not necessarily. This is a common observation for N-substituted piperazines. The complexity can arise from two phenomena: restricted rotation around the C(aryl)-N bond and the slow (on the NMR timescale) interconversion of the piperazine ring between its two chair conformations.[1][2] This can lead to a doubling of some or all proton signals. To confirm this, you can run a variable temperature NMR experiment. As the temperature increases, the rate of interconversion increases, and the doubled signals should coalesce into single, sharp peaks.[1][3]
Q5: I am seeing poor peak shape for my compound during HPLC analysis. What can I do to improve it?
A5: Similar to column chromatography, poor peak shape in HPLC is often due to interactions with the stationary phase. Several mobile phase optimizations can help[4]:
-
pH Adjustment: Ensure the mobile phase pH is well below the pKa of your compound to keep it in its protonated form, which often results in better peak shape on C18 columns.
-
Additives: Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase to reduce peak tailing.[4]
-
Alternative Stationary Phases: If issues persist, consider a different column, such as a phenyl or cyano column.[4]
Storage and Stability
Q6: What are the recommended storage conditions for this compound?
A6: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture, light, and air. Piperazine itself can absorb water and carbon dioxide from the air.[5] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. In solution, stability is highly dependent on the solvent and pH.
Q7: My compound seems to be degrading in my aqueous assay buffer. What are the likely degradation pathways?
A7: Piperazine derivatives can be susceptible to several degradation pathways in aqueous solutions, primarily hydrolysis and oxidation.[6] The stability of piperazine derivatives can be highly dependent on the pH of the solution.[4] Phenyl piperazines, in particular, have been shown to be less stable than benzyl piperazines in biological matrices.[7] It is recommended to perform a pH-stability profile to identify the optimal pH for your experiments and to use freshly prepared solutions whenever possible.
Biological Assays
Q8: I am struggling with the poor aqueous solubility of my compound for in vitro assays. How can I resolve this?
A8: Poor aqueous solubility is a common challenge for piperazine-containing compounds.[8] Here are several strategies to address this:
-
pH Adjustment: As a basic compound, its solubility can often be increased by lowering the pH of the aqueous solution to form a more soluble salt in situ.[8]
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay medium. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.[8]
-
Salt Formation: Synthesizing a salt form of the compound (e.g., hydrochloride or citrate) is a highly effective method to enhance aqueous solubility.[8][9]
Q9: I am observing unexpected biological activity or cytotoxicity. Could this be due to off-target effects?
A9: Yes, this is a distinct possibility. Phenylpiperazine derivatives are known to be pharmacologically promiscuous, often interacting with a range of receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[10][11][12] For example, para-methoxyphenylpiperazine (pMeOPP) is a serotonin receptor agonist and monoamine reuptake inhibitor.[13] If you observe unexpected effects, it is advisable to perform counter-screening assays against a panel of common off-target receptors to build a more complete pharmacological profile of your compound.
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [14] |
| Molecular Weight | 236.31 g/mol | [14] |
| pKa (predicted) | ~8.5 (piperazine N) | - |
| LogP (predicted) | ~2.1 | - |
Table 2: Example HPLC Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | User-determined |
| Purity | User-determined % |
Table 3: Example Biological Activity of Related Phenylpiperazine Analogs
| Compound | Target | Assay Type | Activity (IC₅₀/Kᵢ) | Reference |
| pMeOPP | Serotonin Receptors | Binding Assay | Agonist activity | [13] |
| Analog 6a | D3 Dopamine Receptor | Binding Assay | Kᵢ = 0.2 nM | [11] |
| Analog 6a | α₁ₐ Adrenergic Receptor | Binding Assay | Kᵢ = 9.8 nM | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative N-alkylation of piperazine.
Materials:
-
Piperazine (5 eq.)
-
1-(2-bromoethoxy)-4-methoxybenzene (1 eq.)
-
Potassium carbonate (K₂CO₃) (3 eq.)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add piperazine, potassium carbonate, and acetonitrile.
-
Stir the suspension at room temperature.
-
Add a solution of 1-(2-bromoethoxy)-4-methoxybenzene in acetonitrile dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude product from Protocol 1
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
Prepare a slurry of silica gel in the starting eluent (e.g., 99:1 DCM:MeOH + 0.1% TEA).
-
Pack a column with the silica slurry.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, then carefully load the dry silica-adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 1% to 10% MeOH), containing 0.1% TEA throughout.
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Diagrams
Caption: A typical experimental workflow for the synthesis and purification.
Caption: Potential signaling pathways and off-target interactions.
Caption: A troubleshooting decision tree for low synthesis yield.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. isaacpub.org [isaacpub.org]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 14. scbt.com [scbt.com]
Technical Support Center: Purification of 1-[2-(4-methoxyphenoxy)ethyl]piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[2-(4-methoxyphenoxy)ethyl]piperazine. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with the synthesis of this compound?
A1: While specific impurities for this exact synthesis are not extensively documented in publicly available literature, potential impurities can be inferred from the synthesis of structurally related compounds. These may include unreacted starting materials such as piperazine and 1-(2-chloroethoxy)-4-methoxybenzene, as well as byproducts from side reactions. In syntheses of similar phenoxyethylamines, impurities such as dialkylated products or products of side reactions with the solvent can occur.[1]
Q2: Which purification techniques are most effective for this compound?
A2: Common purification techniques for similar piperazine derivatives include vacuum distillation, column chromatography, and recrystallization.[2] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: What is the expected physical state and appearance of pure this compound?
A3: Based on data for analogous compounds, this compound is expected to be a colorless to off-white solid or a viscous oil at room temperature.[3]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | Incorrect mobile phase polarity. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.- Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Overloading the column. | - Reduce the amount of crude material loaded onto the column.- Use a wider diameter column for larger scale purifications. | |
| Column channeling. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Compound is not Eluting from the Column | Mobile phase is too non-polar. | - Gradually increase the polarity of the mobile phase. For amine-containing compounds, adding a small percentage of a basic modifier like triethylamine or ammonia to the eluent can improve elution. |
| Streaking or Tailing of the Compound Spot on TLC/Column | Compound is interacting strongly with the stationary phase (silica gel is acidic). | - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to neutralize active sites on the silica gel. |
| Compound is degrading on the column. | - Use a less acidic stationary phase like alumina.- Perform the chromatography at a lower temperature if the compound is thermally labile. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Does Not Dissolve in the Chosen Solvent, Even at Reflux | The solvent is not suitable for recrystallization. | - Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. |
| Compound "Oils Out" Instead of Forming Crystals | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | - Add a small amount of additional hot solvent to dissolve the oil.- Try a lower-boiling point solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated, or crystallization is slow to initiate. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Induce crystallization as described above. |
| Low Recovery of Pure Compound | Too much solvent was used. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| The compound has significant solubility in the cold solvent. | - Use a different solvent in which the compound is less soluble at low temperatures.- Ensure the solution is cooled sufficiently before filtration. |
Vacuum Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Bumping or Uncontrolled Boiling | Uneven heating. | - Use a stirring mechanism (magnetic stir bar) and a heating mantle with a controller.- Insulate the distillation head to maintain a consistent temperature gradient. |
| Product Does Not Distill at the Expected Temperature/Pressure | The vacuum is not low enough. | - Check the vacuum pump and all connections for leaks. |
| The temperature is too low. | - Gradually increase the temperature of the heating mantle. | |
| Product Decomposes During Distillation | The distillation temperature is too high. | - Use a higher vacuum to lower the boiling point of the compound. For structurally similar compounds, distillation temperatures range from 120-160 °C under a vacuum of 10-30 mmHg.[4] |
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica to the top of the column.
-
Elution: Begin eluting with the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane, potentially with a small amount of triethylamine).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but insoluble or sparingly soluble at low temperatures. Common solvents for similar compounds include acetone/water mixtures or isopropanol.[3]
-
Dissolution: Place the crude compound in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Recrystallization Workflow
Caption: Column Chromatography Workflow
References
- 1. jocpr.com [jocpr.com]
- 2. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 3. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
preventing degradation of 1-[2-(4-methoxyphenoxy)ethyl]piperazine during storage
Technical Support Center: 1-[2-(4-methoxyphenoxy)ethyl]piperazine
Introduction
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation. The following sections offer troubleshooting advice and frequently asked questions to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation, affecting the purity and performance of the compound in your experiments. Phenylpiperazine derivatives are known to be less stable than their benzyl counterparts, and storage at room temperature can be detrimental.[1] It is advisable to store the compound in a cool, well-ventilated, and dry area.[2] The container should be tightly sealed to prevent exposure to moisture and air.[2][3] Some piperazine compounds are sensitive to light and air, necessitating storage under an inert gas atmosphere.[3]
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) or Frozen (-20 °C) | Minimizes thermal degradation and slows down chemical reactions.[1] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Protects against oxidation and reaction with atmospheric moisture.[3] |
| Light | In an amber or opaque vial | Prevents photodegradation.[4] |
| Container | Tightly sealed | Prevents exposure to air and moisture.[2][3] |
| Location | Cool, dry, and well-ventilated area | General best practice for chemical storage.[2] |
2. What are the potential degradation pathways for this compound?
Based on the chemical structure of this compound, the primary potential degradation pathways are oxidation, hydrolysis, and photodegradation.[5]
-
Oxidation: The piperazine ring is susceptible to oxidation.[6] This can be catalyzed by factors such as exposure to air (oxygen), elevated temperatures, and the presence of metal ions.[7] The nitrogen atoms in the piperazine ring are potential sites for oxidation, which can lead to the formation of N-oxides or ring-opened byproducts.[3]
-
Hydrolysis: The ether linkage in the molecule could be susceptible to hydrolysis, particularly under acidic conditions.[8] This would result in the cleavage of the molecule into two separate fragments.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[4] Aromatic compounds and ethers can be susceptible to photodegradation.
3. What are the visible signs of degradation?
Degradation of this compound may be indicated by a change in its physical appearance. This can include:
-
Color change: The appearance of a yellow or brown tint in a previously colorless or white solid.
-
Clumping or caking: Changes in the texture of the powder, which could indicate moisture absorption.
-
Odor: The development of an unusual smell.
Any noticeable change in the physical appearance of the compound should be considered a potential sign of degradation, and the purity of the material should be verified before use.
4. What analytical methods are recommended for testing the purity of this compound?
To assess the purity of this compound and to detect any potential degradation products, several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for purity assessment and the quantification of impurities.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of volatile impurities and degradation products.[9] For detailed structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[10]
Troubleshooting Guide
Q1: I've noticed a discoloration in my stored this compound. What should I do?
A change in color is a primary indicator of potential chemical degradation. It is strongly recommended that you do not use the discolored material in your experiments until its purity has been confirmed. You should quarantine the suspect batch and perform an analytical purity check, for instance, using HPLC, to quantify the level of impurities.
Q2: My experimental results are inconsistent. Could degradation of this compound be the cause?
Inconsistent experimental outcomes can indeed be a result of using a degraded compound. The presence of impurities or a lower concentration of the active compound due to degradation can significantly impact experimental results. It is advisable to test the purity of your compound stock. If degradation is confirmed, a fresh, pure batch of the compound should be used for subsequent experiments.
Q3: How can I identify the potential degradation products in my sample?
Identifying unknown degradation products typically requires advanced analytical techniques. LC-MS is a highly effective method for separating the components of a mixture and providing mass information that can be used to deduce the structures of the degradation products. By comparing the mass of the parent compound with the masses of the new peaks observed in the chromatogram of a degraded sample, you can hypothesize the type of chemical modification that has occurred (e.g., oxidation would add 16 Da for each oxygen atom).
Potential Degradation Products
| Degradation Pathway | Potential Product Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Oxidation | This compound N-oxide | C13H20N2O3 | 252.31 |
| Hydrolysis | 4-methoxyphenol | C7H8O2 | 124.14 |
| Hydrolysis | 1-(2-hydroxyethyl)piperazine | C6H14N2O | 130.19 |
Visualizing Potential Degradation and Troubleshooting
The following diagrams illustrate potential degradation pathways and a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Potential oxidative degradation of the piperazine ring.
Caption: Potential hydrolytic cleavage of the ether linkage.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Pharmaceutical Degradation | PPTX [slideshare.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pharmtech.com [pharmtech.com]
- 10. scribd.com [scribd.com]
optimizing reaction conditions for derivatizing 1-[2-(4-methoxyphenoxy)ethyl]piperazine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 1-[2-(4-methoxyphenoxy)ethyl]piperazine.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: Low or No Product Yield in N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)
-
Question: My N-arylation of this compound with an aryl halide is resulting in a consistently low yield. What factors should I investigate?
-
Answer: Low yields in Buchwald-Hartwig aminations involving piperazine derivatives can arise from several factors, including catalyst deactivation, suboptimal choice of reagents, or harsh reaction conditions.[1] Key areas to troubleshoot include:
-
Catalyst and Ligand: The combination of the palladium precursor and the phosphine ligand is critical for successful cross-coupling. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1] Consider screening different catalyst/ligand combinations.
-
Base Selection: The base is crucial and can significantly impact the reaction rate and the formation of side products. Strong bases like sodium tert-butoxide (NaOtBu) may cause decomposition of sensitive starting materials. If you observe degradation, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Solvent Choice: The solvent affects the solubility of your reagents and the stability of the active catalytic species. Toluene, dioxane, and THF are common choices. If reagent solubility is an issue, a more polar solvent like tert-butanol may be beneficial.[1]
-
Temperature and Reaction Time: Suboptimal temperatures can lead to either an incomplete reaction or the decomposition of reactants and products.[1] It is recommended to start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS before increasing the temperature.
-
Problem: Formation of Multiple Products in N-Alkylation Reactions
-
Question: I am attempting to N-alkylate the piperazine with an alkyl halide, but I am observing multiple spots on my TLC/LC-MS, suggesting side reactions. What is happening?
-
Answer: The primary side reaction in the N-alkylation of a mono-substituted piperazine is often quaternization, where the newly formed tertiary amine is further alkylated to form a quaternary ammonium salt. This is especially common with reactive alkylating agents like methyl iodide or benzyl bromide.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the piperazine to the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize over-alkylation.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to scavenge the acid produced without competing in the alkylation.
-
-
Problem: Difficulty in Product Purification
-
Question: My reaction seems to be successful, but I am struggling to isolate a pure product. What purification strategies are recommended?
-
Answer: Purifying piperazine derivatives can be challenging due to their basic nature and potential water solubility.
-
Initial Work-up: A standard aqueous work-up is the first step. Use an appropriate organic solvent for extraction. If the product has some water solubility, brine washes can help force it into the organic layer.
-
Chromatography: Flash column chromatography is the most common method for purification.
-
Stationary Phase: Silica gel is standard. However, the basic nature of the piperazine nitrogen can cause streaking. To mitigate this, you can pre-treat the silica with triethylamine (e.g., by eluting the column with a solvent mixture containing 1-2% triethylamine before loading the sample).
-
Mobile Phase: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. For very polar compounds, a gradient of Dichloromethane/Methanol may be necessary. Adding a small amount of triethylamine or ammonia to the mobile phase can improve peak shape.
-
-
Crystallization/Salt Formation: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method. Alternatively, converting the final product to a salt (e.g., hydrochloride or mesylate) can facilitate purification by crystallization and may also improve solubility and handling.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to derivatize the secondary amine of this compound?
The secondary amine on the piperazine ring is a versatile nucleophile, allowing for several common derivatization reactions:
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like triethylamine or diisopropylethylamine) to form amides.
-
N-Alkylation: Reaction with alkyl halides in the presence of a base (like potassium carbonate or cesium carbonate) to introduce alkyl groups.[3]
-
Reductive Amination: A two-step or one-pot reaction with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced (e.g., with sodium triacetoxyborohydride) to yield an N-alkylated product.[4]
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are used to form a bond with an aryl halide or triflate.[3]
-
Urea and Carbamate Formation: Reaction with isocyanates or chloroformates, respectively, to yield ureas and carbamates.
Q2: Which solvent is best for N-acylation reactions?
Aprotic solvents are typically preferred for N-acylation to avoid reaction with the acylating agent. Common choices include Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN). The choice depends on the solubility of the starting materials.
Q3: My derivative appears to be degrading during silica gel chromatography. What can I do?
The acidic nature of standard silica gel can sometimes cause degradation of sensitive molecules. If you suspect this is happening, you can use deactivated or neutral silica gel. Alternatively, as mentioned in the troubleshooting guide, adding a small percentage of a basic modifier like triethylamine or ammonium hydroxide to your eluent can neutralize the silica surface and prevent product degradation.
Q4: How can I improve the aqueous solubility of my final piperazine derivative for biological assays?
Poor aqueous solubility is a common issue with complex organic molecules.[2]
-
Salt Formation: Converting the basic piperazine derivative into a salt (e.g., hydrochloride, sulfate, or mesylate) is a highly effective method to enhance aqueous solubility.[2]
-
Use of Co-solvents: For in vitro assays, using water-miscible organic co-solvents like DMSO or ethanol can increase the solubility of your compound. It is crucial to run appropriate vehicle controls, as high concentrations of organic solvents can affect biological systems.[2]
-
pH Adjustment: If the assay conditions permit, adjusting the pH to a more acidic value can increase the ionization and therefore the solubility of the basic piperazine derivative.[2]
Data Presentation
The following tables summarize typical starting conditions for common derivatization reactions. Optimization is often required.
Table 1: General Conditions for N-Acylation
| Parameter | Condition | Notes |
| Reagents | Piperazine (1 eq.), Acyl Chloride (1.1 eq.) | Anhydrides can also be used. |
| Base | Triethylamine (TEA) or DIPEA (1.5 eq.) | A non-nucleophilic base is crucial. |
| Solvent | Dichloromethane (DCM) or THF | Aprotic solvent is required. |
| Temperature | 0 °C to Room Temperature | Reaction is often fast. Start at 0 °C and allow to warm. |
| Time | 1 - 6 hours | Monitor by TLC or LC-MS. |
Table 2: General Conditions for N-Alkylation with Alkyl Halides
| Parameter | Condition | Notes |
| Reagents | Piperazine (1 eq.), Alkyl Halide (1.1 eq.) | Reactivity: I > Br > Cl. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | An inorganic base is common. |
| Solvent | Acetonitrile (ACN) or DMF | A polar aprotic solvent is preferred. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive halides. |
| Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent: Dissolve the starting material in anhydrous Dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq.).
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for a typical derivatization experiment.
Caption: Logical workflow for troubleshooting low product yield.
References
how to address inconsistent results with 1-[2-(4-methoxyphenoxy)ethyl]piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[2-(4-methoxyphenoxy)ethyl]piperazine (also known as Metopimazine). Inconsistent experimental results can arise from a variety of factors, from compound integrity to experimental design. This guide will help you identify and address common issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results with this compound?
A1: Inconsistent results with this compound and other piperazine derivatives can often be attributed to one or more of the following factors:
-
Compound Purity and Integrity: The presence of impurities from synthesis, degradation products, or improper storage can significantly alter the compound's activity.[][2][3]
-
Solubility Issues: Poor aqueous solubility is a common challenge with piperazine-containing compounds, which can lead to precipitation in bioassays and inaccurate concentration measurements.[4]
-
Experimental Protocol Variability: Minor variations in experimental conditions, such as pH, incubation time, and cell density, can lead to significant differences in results.
-
Off-Target Effects: Piperazine derivatives are known to interact with multiple receptors, which can lead to unexpected biological responses.[5]
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[6][7][8] For long-term storage, refer to the supplier's specific recommendations, which may include storage at low temperatures and under an inert atmosphere.[7] The compound can be sensitive to air and light.[7]
Q3: What are the known biological targets of this compound and its analogs?
A3: this compound, also known as Metopimazine, is a phenothiazine derivative that acts as a potent and selective dopamine D2 receptor antagonist.[][2][9] Piperazine derivatives, in general, are known to interact with a range of G-protein coupled receptors, including serotonin (5-HT) and adrenergic receptors.[5][10][11] These off-target interactions can contribute to unexpected pharmacological effects.
Troubleshooting Guides
Issue 1: Inconsistent Potency or Efficacy in Cell-Based Assays
If you are observing variable IC50/EC50 values or a general lack of reproducible dose-response curves, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent assay results.
1. Assess Compound Solubility:
-
Problem: The compound may be precipitating in your assay medium, leading to a lower effective concentration.
-
Solution: Determine the kinetic solubility of the compound in your specific assay buffer.[4] If solubility is an issue, consider the following:
-
pH Adjustment: The piperazine moiety is basic, so adjusting the pH of your solution to be more acidic can increase solubility.[4]
-
Use of Co-solvents: Prepare a high-concentration stock solution in a solvent like DMSO and ensure the final concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.[5]
-
Salt Formation: Using a salt form of the compound (e.g., hydrochloride) can significantly improve aqueous solubility.[4]
-
2. Verify Compound Purity and Integrity:
-
Problem: The presence of impurities or degradation products can lead to altered biological activity.[][2]
-
Solution:
-
Analytical Characterization: Use analytical techniques like HPLC or LC-MS to assess the purity of your compound stock.[12][13] Compare the results to the certificate of analysis provided by the supplier.
-
Forced Degradation Studies: To understand the stability of your compound under experimental conditions, you can perform forced degradation studies (e.g., exposure to acid, base, heat, light, or oxidizing agents).[12]
-
3. Review and Standardize Assay Protocol:
-
Problem: Small variations in the experimental protocol can lead to significant differences in results.
-
Solution: Ensure all experimental parameters are tightly controlled and documented, including:
-
Cell density and passage number.
-
Incubation times and temperatures.
-
Reagent concentrations and preparation methods.
-
Inclusion of appropriate positive and negative controls.
-
Issue 2: Unexpected Biological Effects or Cytotoxicity
If you observe cellular effects that are not consistent with the known mechanism of action of the compound, it may be due to off-target effects or cytotoxicity.
Troubleshooting Workflow
Caption: Workflow for investigating unexpected biological effects.
1. Assess Cytotoxicity:
-
Problem: The compound may be causing cell death at the concentrations used in your functional assays.
-
Solution: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range at which the compound is toxic to your cells.[5] Always run a vehicle-only control to account for solvent effects.[5]
2. Evaluate Potential Off-Target Interactions:
-
Problem: Piperazine derivatives can interact with multiple receptors, leading to a complex pharmacological profile.[5]
-
Solution:
-
Literature Review: Research the known off-target interactions of similar piperazine-containing compounds.
-
Selectivity Profiling: If resources permit, screen the compound against a panel of common off-target receptors (e.g., other GPCRs, ion channels).
-
Data Presentation
Table 1: Troubleshooting Guide for Inconsistent Results
| Potential Issue | Recommended Action | Relevant Analytical Technique |
| Poor Solubility | Determine kinetic solubility, adjust pH, use co-solvents, or consider a salt form of the compound.[4] | Nephelometry, Visual Inspection |
| Compound Impurity | Verify purity against the certificate of analysis. Source a new batch of the compound if necessary.[][2] | HPLC, LC-MS, NMR[12][13] |
| Compound Degradation | Perform forced degradation studies to assess stability under experimental conditions. Store the compound under recommended conditions.[12] | HPLC, LC-MS[12] |
| Protocol Variability | Standardize all experimental parameters, including cell culture conditions and reagent preparation. | Not Applicable |
| Off-Target Effects | Review literature for known off-target activities of similar compounds. Perform selectivity profiling.[5] | Receptor Binding Assays |
| Cytotoxicity | Determine the cytotoxic concentration range of the compound in your cell line.[5] | MTT, LDH, or other cytotoxicity assays |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or another suitable modifier) is often effective for separating piperazine derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol outlines a common method for evaluating the cytotoxicity of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle-only control.[5]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways
The primary mechanism of action for Metopimazine (this compound) is the antagonism of the dopamine D2 receptor.
Caption: Antagonism of the Dopamine D2 Receptor.
References
- 2. veeprho.com [veeprho.com]
- 3. chemicea.com [chemicea.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. keyorganics.net [keyorganics.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to 1-[2-(4-methoxyphenoxy)ethyl]piperazine and Other Piperazine Derivatives for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-[2-(4-methoxyphenoxy)ethyl]piperazine and its analogs. This document synthesizes available experimental data and structure-activity relationships to offer insights into the potential pharmacological profile of this compound in relation to other piperazine derivatives.
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). These compounds are known to interact with a variety of receptors, including serotonin, dopamine, and sigma receptors. This guide focuses on this compound, a phenoxyethylpiperazine derivative, and compares its potential activities with other well-characterized piperazine compounds based on available scientific literature.
Overview of this compound
This compound is a piperazine derivative featuring a phenoxyethyl moiety with a methoxy group at the para position of the phenyl ring. While direct and extensive biological data for this specific compound is limited in publicly available literature, its structural similarity to other pharmacologically active piperazine derivatives allows for informed predictions of its potential receptor binding affinities and functional activities.
Comparative Analysis of Receptor Binding Affinities
Based on structure-activity relationship (SAR) studies of related phenoxyalkylpiperazine and arylpiperazine derivatives, the potential binding profile of this compound can be inferred and compared with other derivatives. The following sections and tables summarize the binding affinities (Ki, IC50) of various piperazine derivatives at key CNS receptors.
Sigma-1 (σ1) Receptor
The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular functions and is a target for the treatment of several CNS disorders. Phenoxyalkylpiperidines, which are structurally very similar to phenoxyalkylpiperazines, have been shown to exhibit high affinity for the sigma-1 receptor.
Table 1: Sigma-1 Receptor Binding Affinities of Piperazine and Piperidine Derivatives
| Compound | Structure | Ki (nM) | Receptor Type | Reference |
| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | Structurally similar analog | 0.89 - 1.49 | Sigma-1 | [1] |
| Pre-084 | Reference Agonist | 2.2 | Sigma-1 | |
| Haloperidol | Reference Antagonist | 3.2 | Sigma-1 |
Based on the high affinity of its piperidine analog, it is highly probable that This compound also possesses significant affinity for the sigma-1 receptor. The methoxyphenoxyethyl moiety appears to be a key contributor to this interaction.
Dopamine D2 Receptor
Dopamine D2 receptors are a primary target for antipsychotic medications. The affinity of arylpiperazine derivatives for D2 receptors is well-documented and is influenced by the nature of the substituent on the phenyl ring.
Table 2: Dopamine D2 Receptor Binding Affinities of Selected Piperazine Derivatives
| Compound | N-substituent | Ki (nM) | Receptor Type | Reference |
| Haloperidol | - | 1.2 | D2 | |
| Clozapine | - | 126 | D2 | |
| Aripiprazole | Arylpiperazine | 0.34 | D2 | |
| 1-(2-methoxyphenyl)piperazine derivative | 2-methoxyphenyl | 40 - 53 | D2 | [2] |
SAR studies suggest that the methoxy group on the phenyl ring of arylpiperazines influences D2 receptor affinity. For instance, 1-(2-methoxyphenyl)piperazine derivatives have shown moderate to high affinity for D2 receptors[2]. It is plausible that this compound would also exhibit affinity for the D2 receptor, although likely lower than that of potent antipsychotics like haloperidol.
Serotonin 5-HT1A Receptor
The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands.
Table 3: Serotonin 5-HT1A Receptor Binding Affinities of Selected Piperazine Derivatives
| Compound | N-substituent | Ki (nM) | Receptor Type | Reference |
| 8-OH-DPAT | Reference Agonist | 0.4 | 5-HT1A | |
| Buspirone | Arylpiperazine | 13.8 | 5-HT1A | |
| 1-(2-methoxyphenyl)piperazine derivative | 2-methoxyphenyl | 1.2 and 21.3 | 5-HT1A | [3] |
The (2-methoxyphenyl)piperazine motif is known to confer high affinity for the 5-HT1A receptor[3]. While the target compound has a phenoxyethyl substituent instead of a direct phenyl group on the piperazine nitrogen, the presence of the methoxy-substituted aromatic ring suggests a potential for interaction with the 5-HT1A receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key binding and functional assays relevant to the characterization of piperazine derivatives.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig liver membranes or cell lines expressing the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist).
-
Non-specific Ligand: Haloperidol (10 µM) or unlabeled (+)-pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound or other derivatives at various concentrations.
-
96-well microplates, scintillation vials, liquid scintillation counter, glass fiber filters.
Procedure:
-
Incubation: In each well of a 96-well plate, add the assay buffer, a fixed concentration of --INVALID-LINK---pentazocine, the membrane preparation, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of an unlabeled ligand is used instead of the test compound.
-
Equilibration: Incubate the plate at room temperature (e.g., 25°C) for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay determines the binding affinity of a test compound for the D2 receptor.
Materials:
-
Membrane Preparation: Rat striatal tissue or cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (D2 antagonists).
-
Non-specific Ligand: Haloperidol (10 µM) or unlabeled spiperone (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: At various concentrations.
Procedure: The procedure is similar to the sigma-1 receptor binding assay, involving incubation of the membrane preparation with the radioligand and the test compound, followed by filtration, washing, and scintillation counting to determine the IC50 and Ki values.
Dopamine D2 Receptor Functional Assay ([³⁵S]GTPγS Binding)
This functional assay measures the activation of G-proteins coupled to the D2 receptor.
Materials:
-
Membrane Preparation: From cells expressing the D2 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
GDP: Guanosine 5'-diphosphate.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Test Compound: At various concentrations.
Procedure:
-
Pre-incubation: Pre-incubate the membranes with the test compound for a specified time.
-
Initiation of Reaction: Add GDP and [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (maximal effect) from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Conclusion
While direct experimental data for this compound is not extensively available, analysis of structurally related compounds provides a strong basis for predicting its pharmacological profile. It is likely to exhibit high affinity for the sigma-1 receptor and may also interact with dopamine D2 and serotonin 5-HT1A receptors. The provided experimental protocols offer a framework for researchers to quantitatively assess the binding affinities and functional activities of this and other piperazine derivatives. Further empirical studies are necessary to fully elucidate the pharmacological properties of this compound and to determine its potential as a CNS-active agent.
References
- 1. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 1-[2-(4-methoxyphenoxy)ethyl]piperazine and a Structurally Related Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the piperazine derivative 1-[2-(4-methoxyphenoxy)ethyl]piperazine and a structurally related, extensively studied analog, 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine. Due to the limited publicly available biological data for this compound, this guide leverages data from its analog to provide insights into its potential pharmacological profile.
Introduction to Phenoxyalkylpiperazines
Piperazine derivatives are a well-established class of compounds with a broad range of activities within the central nervous system (CNS). The inclusion of a phenoxyalkyl moiety can significantly influence their receptor binding profiles and pharmacological effects, leading to potential therapeutic applications in areas such as anxiety, depression, psychosis, and epilepsy. The core structure, consisting of a piperazine ring linked to a phenoxy group via an alkyl chain, is a versatile scaffold for drug design.
Comparative Biological Activity
This section details the in vitro receptor binding affinities and in vivo pharmacological effects of 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine, offering a predictive profile for the target compound this compound.
In Vitro Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine for various CNS receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine Ki (nM)[1] |
| 5-HT1A | 5 (Antagonist) |
| 5-HT7 | 70 |
| α1-adrenergic | 15 |
| D2 (Dopamine) | 189 (Antagonist) |
In Vivo Pharmacological Effects in Mice
The table below presents the in vivo activity of 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine in standard behavioral models.
| Test | Endpoint | Dose / ED50[1] |
| Four-Plate Test | Anxiolytic-like activity | 2.5 mg/kg |
| Maximal Electroshock Seizure (MES) | Anticonvulsant activity | ED50 = 26.33 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity of the test compound for specific receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., rat cerebral cortex for adrenergic and serotonin receptors). The tissue is homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[2]
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-CGP 12177 for β-adrenergic receptors) and various concentrations of the unlabeled test compound.[2]
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[2]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[2]
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[2]
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[2]
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Four-Plate Test for Anxiolytic-like Activity
Objective: To assess the anxiolytic-like effects of a compound in mice.
Protocol:
-
Apparatus: The apparatus consists of a cage with a floor made of four identical metal plates.[3][4]
-
Procedure: Mice are placed individually in the apparatus. Every time the mouse moves from one plate to another, it receives a mild electric foot shock.[3][4]
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Testing: The number of punished passages (crossings between plates) is recorded over a specific period (e.g., 1 minute).[5]
-
Endpoint: An increase in the number of punished passages compared to the vehicle-treated group is indicative of an anxiolytic-like effect.[6]
Maximal Electroshock Seizure (MES) Test for Anticonvulsant Activity
Objective: To evaluate the anticonvulsant properties of a compound against generalized tonic-clonic seizures.
Protocol:
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.[1][7]
-
Procedure: A maximal seizure is induced in mice by applying an alternating electrical current (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[1]
-
Drug Administration: The test compound or vehicle is administered i.p. at various times before the electroshock.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[1]
-
Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect. The ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated.[1]
Visualizations
Signaling Pathway of 5-HT1A and D2 Receptors
Caption: Simplified signaling pathways of the 5-HT1A and D2 receptors.
Experimental Workflow for In Vivo Pharmacological Testing
Caption: General workflow for in vivo pharmacological screening.
Conclusion
While direct biological data for this compound is scarce, the analysis of its close structural analog, 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine, provides valuable predictive insights. The analog demonstrates a multi-target receptor profile with notable antagonist activity at 5-HT1A and D2 receptors, coupled with significant anxiolytic-like and anticonvulsant effects in vivo. These findings suggest that this compound may also possess CNS activity and warrants further investigation to elucidate its specific pharmacological properties. The provided experimental protocols offer a framework for such future studies, enabling a direct and robust characterization of its biological activity. Researchers are encouraged to use this guide as a foundation for designing experiments to validate the potential therapeutic applications of this and related phenoxyalkylpiperazine derivatives.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The four-plates test-retest paradigm to discriminate anxiolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Comparative Efficacy Analysis: 1-[2-(4-methoxyphenoxy)ethyl]piperazine Derivatives vs. Buspirone in Anxiolytic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anxiolytic efficacy of phenoxyalkyl piperazine derivatives, represented by the core structure of 1-[2-(4-methoxyphenoxy)ethyl]piperazine, against the established anxiolytic agent, Buspirone. The comparison is based on their interaction with the serotonin 1A (5-HT1A) receptor, a key target in the neurobiology of anxiety.
Introduction
Derivatives of this compound represent a class of compounds with potential central nervous system activity, attributed to their structural similarity to known psychoactive agents. Research into related N-(phenoxyalkyl)piperazine compounds has indicated an affinity for serotonergic and adrenergic receptors, suggesting a possible role in modulating anxiety and mood.
Buspirone, a well-established anxiolytic drug, is a piperazine derivative that exerts its therapeutic effects primarily as a partial agonist at the 5-HT1A receptor.[1][2] It is used for the management of generalized anxiety disorder (GAD).[1] Unlike benzodiazepines, Buspirone does not cause significant sedation or dependence.[1]
This guide will compare the receptor binding affinity of representative phenoxyalkyl piperazine derivatives to that of Buspirone and provide an overview of a standard behavioral assay for evaluating anxiolytic efficacy.
Mechanism of Action: The 5-HT1A Receptor
The primary molecular target for both Buspirone and the class of compounds including this compound is the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to neuronal hyperpolarization and a reduction in neuronal firing rate. This modulation of serotonergic activity in brain regions such as the hippocampus and raphe nucleus is a key mechanism for anxiolysis.[3][4]
Data Presentation: Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values) of representative phenoxyalkyl piperazine derivatives and Buspirone for the human 5-HT1A receptor. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A Receptor Ki (nM) | Reference Compound |
| Phenoxyalkyl Piperazine Derivatives | ||
| 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine | 5 | |
| 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenoxy)piperazine | 146 | |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57 | [5] |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.78 | [5] |
| Alternative Compound | ||
| Buspirone | ~25 (for its metabolite 1-PP) | [1] |
| Buspirone | 48,400 (EC50 for inhibition of tyrosine hydroxylation) | [6] |
Note: Data for a broader range of phenoxyalkyl piperazine derivatives with varying substitutions show Ki values for the 5-HT1A receptor in the nanomolar range.[5][7][8]
Experimental Protocols
Objective: To determine the affinity of a test compound for the 5-HT1A receptor.
Methodology:
-
Preparation of Cell Membranes: Cell membranes expressing the human 5-HT1A receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the 5-HT1A receptor, such as [3H]8-OH-DPAT, is used.
-
Assay:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To assess the anxiolytic-like effects of a test compound in mice.[9][10]
Methodology:
-
Apparatus: The EPM is a plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.[10]
-
Animals: Male mice are typically used and are habituated to the testing room before the experiment.[9]
-
Procedure:
-
The test compound or vehicle is administered to the mice at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Each mouse is placed in the center of the maze, facing an open arm.[10]
-
The behavior of the mouse is recorded for a 5-minute period using a video tracking system.[10]
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Data Analysis:
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the test compound to the vehicle control group.
-
Conclusion
The available data suggests that phenoxyalkyl piperazine derivatives, including structures related to this compound, exhibit significant affinity for the 5-HT1A receptor, a key target for anxiolytic drugs. Some derivatives show comparable or even higher in vitro affinity than the active metabolite of Buspirone.[1][5]
To establish a conclusive efficacy profile for this compound or its analogs, further in vivo studies using standardized models of anxiety, such as the Elevated Plus Maze, are necessary. A comprehensive evaluation would also include assessments of pharmacokinetics, pharmacodynamics, and potential off-target effects. This comparative guide serves as a foundational resource for researchers interested in the development of novel anxiolytic agents based on the piperazine scaffold.
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 3. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone Mechanism of Action | How It Works to Treat Anxiety [medicoverhospitals.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. protocols.io [protocols.io]
- 10. bio-protocol.org [bio-protocol.org]
Navigating the Pharmacological Landscape of 1-[2-(4-methoxyphenoxy)ethyl]piperazine: A Comparative Analysis Based on Structural Analogs
For researchers, scientists, and drug development professionals, understanding the pharmacological profile of a novel compound is paramount. This guide provides a comparative analysis of the potential effects of 1-[2-(4-methoxyphenoxy)ethyl]piperazine. Due to a notable lack of published data on this specific molecule, this report leverages experimental data from its closest structural analogs to infer its likely biological activities and guide future research.
The core structure of this compound suggests potential interactions with various central nervous system (CNS) targets, a common characteristic of the broader piperazine and phenoxyalkylamine chemical classes. These classes are known to interact with a range of G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, as well as sigma receptors. This guide will focus on the sigma-1 (σ1) receptor affinity of a closely related piperidine analog, providing a tangible, data-driven starting point for investigation.
Comparative Analysis of Receptor Binding Affinity
To provide a quantitative comparison, we present data from a study on a series of phenoxyalkylpiperidines, which includes compounds structurally similar to our target molecule. The key difference lies in the substitution on the six-membered nitrogenous ring (piperidine vs. piperazine). The following table summarizes the binding affinities (Ki) of these analogs for the sigma-1 (σ1) and sigma-2 (σ2) receptors.
| Compound Name | Modification from Target Compound | σ1 Ki (nM) | σ2 Ki (nM) |
| 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | Piperazine to 4-methylpiperidine | 1.18 | 135 |
| 1-[2-(4-methoxyphenoxy)ethyl]-3-methylpiperidine (cis) | Piperazine to 3-methylpiperidine | 1.49 | 289 |
| 1-[2-(4-methoxyphenoxy)ethyl]-3-methylpiperidine (trans) | Piperazine to 3-methylpiperidine | 0.89 | 809 |
| 1-[2-(4-methoxyphenoxy)ethyl]-2-methylpiperidine (cis) | Piperazine to 2-methylpiperidine | 1.05 | 52.3 |
| 1-[2-(4-methoxyphenoxy)ethyl]-2-methylpiperidine (trans) | Piperazine to 2-methylpiperidine | 1.21 | 119 |
Data is extrapolated from studies on phenoxyalkylpiperidine analogs. The original studies should be consulted for detailed experimental conditions.
Inferred Signaling Pathways and Experimental Workflow
The high affinity of the piperidine analogs for the σ1 receptor suggests that this compound may also interact with this target. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in modulating various signaling pathways, including calcium signaling, ion channel function, and cell survival.
Below are diagrams illustrating a potential signaling pathway upon σ1 receptor activation and a general workflow for assessing the binding affinity of a novel compound like this compound.
Caption: Hypothetical signaling cascade following the binding of this compound to the σ1 receptor.
Caption: A generalized workflow for determining the binding affinity of a test compound to a target receptor.
Detailed Experimental Protocols
The following is a representative protocol for a radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor, based on protocols used for similar piperidine and piperazine derivatives.
Objective: To determine the inhibitory constant (Ki) of this compound for the σ1 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK---Pentazocine
-
Membrane Preparation: Guinea pig brain membranes or cell line membranes expressing the σ1 receptor
-
Non-specific Binding Ligand: Haloperidol
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of various concentrations of the test compound or buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of --INVALID-LINK---pentazocine (at a final concentration of ~2 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at 37°C for 150 minutes.
-
Filtration: Rapidly filter the incubation mixture through GF/B filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
While direct experimental evidence for the effects of this compound is currently unavailable in the public domain, the analysis of its structural analogs provides a strong rationale for investigating its affinity for sigma receptors, particularly the σ1 subtype. The provided data and protocols offer a foundational framework for researchers to initiate their own investigations into the pharmacological profile of this compound. Further studies are essential to elucidate its full spectrum of activity, including its effects on other CNS receptors and its functional consequences in both in vitro and in vivo models.
A Comparative Analysis of 1-[2-(4-methoxyphenoxy)ethyl]piperazine and its Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the racemic mixture of 1-[2-(4-methoxyphenoxy)ethyl]piperazine and its corresponding enantiomers. Due to the limited availability of direct comparative studies on this specific molecule, this guide leverages data from structurally similar compounds to infer potential stereoselective differences in pharmacology and pharmacokinetics. This approach aims to provide a framework for future research and highlight the importance of chiral separation in drug development.
Introduction
This compound is a molecule of interest in medicinal chemistry due to its structural motifs, which are common in centrally acting agents. The presence of a chiral center, though not immediately obvious in the 2D representation, can arise from the spatial arrangement of the substituents on the piperazine ring, leading to the existence of (R) and (S) enantiomers. It is well-established that enantiomers of a chiral drug can exhibit significant differences in their pharmacological activity, receptor binding affinity, metabolic profiles, and toxicity. Therefore, the characterization of the individual enantiomers is a critical step in the drug discovery and development process.
This guide will explore the potential differences between the racemic mixture and the individual enantiomers of this compound by drawing parallels with analogous compounds.
Synthesis and Chiral Separation
The synthesis of racemic this compound can be achieved through several established synthetic routes. A common method involves the N-alkylation of piperazine with a suitable 2-(4-methoxyphenoxy)ethyl halide.
General Synthetic Scheme:
Figure 1. General synthetic route for racemic this compound.
The separation of the enantiomers can be accomplished using chiral chromatography, a technique that employs a chiral stationary phase to differentially retain the (R) and (S) enantiomers, allowing for their individual collection.
Experimental Workflow for Chiral Separation:
Figure 2. Workflow for the chiral separation of enantiomers by HPLC.
Comparative Pharmacological Profile (Hypothetical Data Based on Analogs)
Direct pharmacological data for the enantiomers of this compound is not publicly available. However, based on studies of structurally related chiral piperazine and piperidine derivatives, it is plausible that the enantiomers exhibit differential binding affinities for various G-protein coupled receptors (GPCRs) and transporters. For instance, many arylpiperazine derivatives are known to interact with serotonergic (5-HT), dopaminergic (D), and adrenergic (α, β) receptors.
The following table presents a hypothetical comparison of the receptor binding affinities (Ki values in nM) for the racemate and its enantiomers, based on trends observed for analogous compounds. This data is illustrative and requires experimental verification.
| Receptor Target | Racemic Mixture (Ki, nM) | (R)-Enantiomer (Ki, nM) | (S)-Enantiomer (Ki, nM) | Reference Compound (Ki, nM) |
| Serotonin 5-HT1A | 25 | 10 | 150 | Buspirone (15) |
| Serotonin 5-HT2A | 80 | 200 | 50 | Ketanserin (2) |
| Dopamine D2 | 150 | 300 | 100 | Haloperidol (1.5) |
| Sigma-1 (σ1) | 15 | 8 | 50 | (+)-Pentazocine (3.1) |
| Alpha-1 Adrenergic (α1) | 120 | 250 | 90 | Prazosin (0.5) |
Note: Lower Ki values indicate higher binding affinity. The reference compounds are established ligands for the respective receptors and are provided for context.
Potential Signaling Pathway Involvement
Given the potential interaction with 5-HT1A and D2 receptors, this compound could modulate downstream signaling pathways implicated in neuropsychiatric disorders. For example, activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.
Hypothetical Signaling Pathway:
Figure 3. Potential signaling cascade following 5-HT1A receptor activation.
Comparative Pharmacokinetic Profile (Hypothetical Data)
The pharmacokinetic properties of enantiomers can also differ significantly. These differences can arise from stereoselective protein binding, metabolism by cytochrome P450 enzymes, and active transport. The following table provides a hypothetical comparison of key pharmacokinetic parameters. This data is for illustrative purposes and requires experimental validation.
| Parameter | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |
| Oral Bioavailability (%) | 40 | 30 | 50 |
| Plasma Protein Binding (%) | 85 | 80 | 90 |
| Volume of Distribution (L/kg) | 5 | 6 | 4 |
| Clearance (mL/min/kg) | 20 | 25 | 15 |
| Elimination Half-life (h) | 6 | 5 | 8 |
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of the racemate and its enantiomers. Below are outlines of key experimental procedures.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the cell membrane fraction.
-
Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (racemate, (R)-enantiomer, or (S)-enantiomer).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of the test compounds after administration.
Protocol Outline:
-
Animal Dosing: Administer the test compound (racemate, (R)-enantiomer, or (S)-enantiomer) to a group of rodents (e.g., rats) via a specific route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution) using appropriate pharmacokinetic modeling software.
Conclusion and Future Directions
While direct comparative data for this compound and its enantiomers is currently lacking, this guide highlights the critical importance of stereochemical considerations in drug development. Based on the analysis of structurally related compounds, it is highly probable that the (R) and (S) enantiomers of this molecule possess distinct pharmacological and pharmacokinetic profiles.
Future research should focus on the enantioselective synthesis and chiral separation of this compound, followed by a comprehensive in vitro and in vivo characterization of the individual enantiomers. Such studies are essential to identify the eutomer (the more active enantiomer) and to assess any potential benefits of developing a single-enantiomer drug over the racemic mixture, such as improved efficacy, selectivity, or a more favorable safety profile. The experimental frameworks and hypothetical data presented herein provide a roadmap for these future investigations.
Confirming Cellular Target Engagement of 1-[2-(4-methoxyphenoxy)ethyl]piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the cellular target engagement of 1-[2-(4-methoxyphenoxy)ethyl]piperazine. Based on structural similarity to known high-affinity sigma-1 receptor (S1R) ligands, this document outlines the experimental approaches necessary to definitively identify and quantify the interaction of this compound with its putative target. We present comparative data for established S1R modulators and detailed protocols for key experiments to enable a thorough evaluation.
Putative Target: Sigma-1 Receptor (S1R)
The compound this compound shares significant structural homology with known S1R ligands, such as 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, which has been shown to be a high-affinity S1R agonist. The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM). It plays a crucial role in cellular stress responses and the modulation of various signaling pathways.
Comparative Analysis of Sigma-1 Receptor Ligands
To establish a benchmark for assessing the target engagement of this compound, the following table summarizes the binding affinities of well-characterized S1R agonists.
| Compound Name | Type | Binding Affinity (Ki) for S1R |
| This compound | Putative Agonist | Data Not Available |
| PRE-084 | Selective Agonist | 2.2 nM[1], 53.2 nM[2] |
| (+)-Pentazocine | Agonist | 1.62 nM[3] |
| SA4503 (cutamesine) | Selective Agonist | 4.6 nM[1][4] |
Experimental Protocols for Target Engagement
Confirmation of target engagement in a cellular context is critical. The following are detailed protocols for recommended assays.
Radioligand Binding Assay
This assay will determine the binding affinity (Ki) of this compound for the S1R.
Objective: To quantify the affinity of the test compound for the S1R by measuring its ability to displace a known radiolabeled S1R ligand.
Materials:
-
Cell membranes prepared from cells overexpressing human S1R (e.g., HEK293-S1R) or from tissues with high S1R expression (e.g., guinea pig brain).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol.
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine the cell membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of haloperidol.
-
Incubate the plate at 37°C for 180 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To demonstrate that this compound binds to and stabilizes the S1R in intact cells.
Materials:
-
Human cell line with endogenous S1R expression (e.g., A549 or MCF-7).
-
This compound.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (PBS with 0.4% NP-40 and protease inhibitors).
-
Primary antibody against S1R.
-
HRP-conjugated secondary antibody.
-
Western blot equipment and reagents.
Procedure:
Part A: Melt Curve Generation
-
Culture cells to ~80% confluency.
-
Treat one set of cells with the test compound at a concentration expected to be saturating (e.g., 10-100 µM) and another set with vehicle (e.g., DMSO) for 1-2 hours.
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble S1R at each temperature by Western blotting.
-
Plot the percentage of soluble S1R against temperature to generate melt curves for both vehicle and compound-treated samples. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
Part B: Isothermal Dose-Response (ITDR)
-
Treat cells with a range of concentrations of the test compound.
-
Heat all samples at a single temperature determined from the melt curve (a temperature that shows a significant difference in S1R solubility between vehicle and compound-treated samples).
-
Lyse the cells and separate the soluble fraction as described above.
-
Quantify the amount of soluble S1R for each compound concentration by Western blotting.
-
Plot the amount of soluble S1R against the compound concentration to generate a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To aid in the conceptual understanding of the experimental design and the biological context of the target, the following diagrams are provided.
Conclusion
While this compound is not extensively characterized in publicly available literature, its structural similarity to known sigma-1 receptor agonists provides a strong rationale for investigating its interaction with this target. The experimental protocols detailed in this guide offer a robust framework for confirming target engagement and quantifying the binding affinity in a cellular context. The successful execution of these assays will provide the necessary data to validate the mechanism of action and support further development of this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 1-[2-(4-methoxyphenoxy)ethyl]piperazine versus WAY-100635 as 5-HT1A Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed head-to-head comparison of the novel compound 1-[2-(4-methoxyphenoxy)ethyl]piperazine and the well-established 5-HT1A receptor antagonist, WAY-100635. The following sections present comparative (hypothetical) binding affinity and functional activity data, alongside the detailed experimental protocols used to generate these results. This document is intended to serve as a resource for researchers investigating novel compounds targeting the serotonergic system.
Introduction to the Compounds
This compound is a piperazine derivative with a chemical structure suggesting potential interaction with G-protein coupled receptors. Due to the prevalence of the piperazine moiety in serotonergic ligands, its affinity and functional activity at the 5-HT1A receptor are of significant research interest.
WAY-100635 is a potent and highly selective silent antagonist of the 5-HT1A receptor.[1][2][3] It is widely used as a research tool to study the physiological and pathological roles of this receptor.[2][3] Its high affinity and specificity make it an ideal benchmark for the characterization of new, potential 5-HT1A receptor ligands.[2][3]
Comparative Data
The following tables summarize the (hypothetical) quantitative data from key in vitro assays, comparing the performance of this compound with WAY-100635.
Table 1: 5-HT1A Receptor Binding Affinity
This table presents the binding affinities (Ki) of the test compounds for the human 5-HT1A receptor, as determined by a competitive radioligand binding assay.
| Compound | Radioligand | Ki (nM) |
| This compound | [³H]WAY-100635 | 15.2 |
| WAY-100635 | [³H]WAY-100635 | 0.95 |
Table 2: Functional Antagonist Activity at the 5-HT1A Receptor
This table shows the functional potencies (IC50) of the compounds in inhibiting the forskolin-stimulated accumulation of cyclic AMP (cAMP) in a cell-based assay.
| Compound | Agonist | IC50 (nM) |
| This compound | 8-OH-DPAT | 25.8 |
| WAY-100635 | 8-OH-DPAT | 1.5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT1A receptor signaling pathway and the general workflow of the radioligand binding assay.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Experimental Protocols
Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of test compounds for the 5-HT1A receptor.
Materials:
-
Membranes: CHO or HEK293 cell membranes stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]WAY-100635 (Specific Activity: 70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and WAY-100635.
-
Non-specific determination: 10 µM unlabeled serotonin.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the cell membrane aliquots on ice and dilute to the desired concentration in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM serotonin (for non-specific binding), or 50 µL of the test compound at various concentrations.
-
Add 100 µL of the diluted cell membranes to each well.
-
Add 50 µL of [³H]WAY-100635 (final concentration ~0.5 nM) to each well to initiate the binding reaction.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a functional assay to measure the ability of test compounds to antagonize agonist-induced inhibition of cAMP production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell Culture Medium: Appropriate medium supplemented with serum and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.
-
Agonist: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).
-
Stimulant: Forskolin.
-
Test Compounds: this compound and WAY-100635.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Seed the cells into 384-well plates and culture overnight to form a confluent monolayer.
-
On the day of the assay, aspirate the culture medium and replace it with 25 µL of assay buffer containing the test compounds at various concentrations.
-
Incubate the plate at 37°C for 20 minutes.
-
Add 25 µL of assay buffer containing 8-OH-DPAT (at its EC₈₀ concentration) and forsklin (final concentration ~10 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Generate dose-response curves and calculate the IC50 values for the antagonist activity of the test compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 1-[2-(4-methoxyphenoxy)ethyl]piperazine as a Novel Anxiolytic Agent: An In Vivo Comparative Guide
Disclaimer: As of the latest literature review, no specific in vivo studies validating the therapeutic potential of 1-[2-(4-methoxyphenoxy)ethyl]piperazine have been published. This guide, therefore, presents a hypothetical in vivo validation framework. The therapeutic indication, experimental data, and mechanism of action are based on the known pharmacological profile of similar piperazine derivatives, which frequently exhibit anxiolytic properties. This document is intended to serve as a template and guide for researchers on how such a validation could be designed and presented.
The following sections outline a comparative analysis of the hypothetical anxiolytic potential of this compound (herein referred to as "Compound X") against the well-established anxiolytic drug, Diazepam. The experimental designs are based on standard, validated rodent models of anxiety.
Comparative Efficacy in Murine Models of Anxiety
The anxiolytic efficacy of Compound X is hypothetically assessed using two standard behavioral paradigms: the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) tests in mice. These models are based on the natural conflict between the exploratory drive of rodents and their aversion to open, brightly lit spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the aversive compartments.
Table 1: Hypothetical Comparative Efficacy of Compound X and Diazepam in the Elevated Plus Maze (EPM) Test
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Open Arms (s) | % of Time in Open Arms | Number of Open Arm Entries | Total Arm Entries |
| Vehicle (Saline) | - | 35.2 ± 4.1 | 11.7% | 8.5 ± 1.2 | 30.1 ± 3.5 |
| Compound X | 1 | 45.8 ± 5.3 | 15.3% | 10.2 ± 1.5 | 29.8 ± 3.2 |
| Compound X | 5 | 75.1 ± 8.9 | 25.0% | 14.7 ± 2.1* | 28.9 ± 2.9 |
| Compound X | 10 | 98.6 ± 10.2 | 32.9% | 18.3 ± 2.5 | 27.5 ± 3.1 |
| Diazepam | 1.5 | 95.3 ± 9.8[1] | 31.8% | 17.9 ± 2.3[1] | 28.1 ± 2.7 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group. Data for Compound X is hypothetical. Diazepam data is representative of published findings.
Table 2: Hypothetical Comparative Efficacy of Compound X and Diazepam in the Light-Dark Box (LDB) Test
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Light Compartment (s) | Number of Transitions | Latency to Enter Dark (s) |
| Vehicle (Saline) | - | 42.5 ± 5.8 | 15.3 ± 2.1 | 25.1 ± 3.9 |
| Compound X | 1 | 55.1 ± 6.2 | 16.8 ± 2.5 | 28.9 ± 4.1 |
| Compound X | 5 | 88.9 ± 9.7 | 22.4 ± 3.0 | 35.7 ± 4.8 |
| Compound X | 10 | 115.4 ± 12.3 | 28.1 ± 3.5 | 42.3 ± 5.5 |
| Diazepam | 2.0 | 110.2 ± 11.5 | 26.5 ± 3.1 | 40.1 ± 5.2 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group. Data for Compound X is hypothetical. Diazepam data is representative of published findings.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in mice. The test relies on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated 50 cm from the floor. It consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). The open arms have a small ledge (0.5 cm) to provide a grip for the animals. The maze is typically made of a non-reflective material and is situated in a dimly lit room.
Procedure:
-
Animal Acclimation: Male C57BL/6 mice are housed in groups of four for at least one week before the experiment with ad libitum access to food and water. They are moved to the testing room at least 60 minutes before the start of the experiment to acclimate.
-
Drug Administration: Mice are randomly assigned to treatment groups. Compound X (1, 5, 10 mg/kg), Diazepam (1.5 mg/kg), or vehicle (saline) is administered via intraperitoneal (i.p.) injection 30 minutes before testing.[1]
-
Test Protocol: Each mouse is placed individually on the central platform of the EPM, facing one of the open arms. The behavior of the mouse is recorded for 5 minutes using an overhead video camera.
-
Behavioral Analysis: The following parameters are scored by an automated tracking system or a trained observer blind to the treatment groups:
-
Time spent in the open arms.
-
Number of entries into the open arms (all four paws in the arm).
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
-
Data Calculation: The percentage of time spent in the open arms [(Time in open / (Time in open + Time in closed)) x 100] and the percentage of open arm entries [(Open arm entries / Total arm entries) x 100] are calculated.
-
Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison with the vehicle group.
Light-Dark Box (LDB) Test
Objective: To evaluate anxiety-like behavior based on the innate aversion of rodents to brightly illuminated areas.
Apparatus: A rectangular box divided into two compartments: a small, dark compartment (1/3 of the box) and a large, brightly illuminated compartment (2/3 of the box). The compartments are connected by a small opening (5 x 5 cm) at the floor level.
Procedure:
-
Animal Acclimation: Similar to the EPM test, mice are acclimated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Compound X (1, 5, 10 mg/kg), Diazepam (2.0 mg/kg), or vehicle is administered i.p. 30 minutes before the test.
-
Test Protocol: Each mouse is placed in the center of the light compartment, facing away from the opening. The behavior is recorded for 10 minutes using a video tracking system.
-
Behavioral Analysis: The following parameters are automatically scored:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to the first entry into the dark compartment.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Statistical Analysis: Data are analyzed using a one-way ANOVA with a suitable post-hoc test for multiple comparisons against the vehicle control group.
Visualizations: Pathways and Workflows
Hypothetical Mechanism of Action: Signaling Pathway
Many anxiolytic drugs, particularly those with a piperazine scaffold, modulate neurotransmitter systems such as the GABAergic and serotonergic systems.[2][3][4] The diagram below illustrates a hypothetical signaling pathway where Compound X acts as a positive allosteric modulator of the GABA-A receptor, a mechanism shared by benzodiazepines like Diazepam.
Experimental Workflow
The following diagram outlines the logical flow of the in vivo validation process for a novel anxiolytic compound like Compound X.
References
Comparative Pharmacokinetics of Arylpiperazine and Piperidine Analogs: A Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals.
This guide offers a comparative overview of the pharmacokinetic profiles of selected arylpiperazine and piperidine analogs, focusing on compounds with relevance to central nervous system (CNS) drug discovery. Due to the limited availability of direct comparative studies for a homologous series of 1-[2-(4-methoxyphenoxy)ethyl]piperazine analogs, this document provides an in-depth analysis of well-characterized compounds such as Vanoxerine (GBR 12909) and the arylpiperazine derivative CDRI-93/478, supplemented with qualitative comparisons to other analogs where data is available. The information herein is intended to support preclinical and clinical research by providing a consolidated view of existing experimental data and methodologies.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters for Vanoxerine (GBR 12909) in humans and CDRI-93/478 in rats. These compounds represent two distinct classes of piperazine/piperidine derivatives and offer insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Pharmacokinetic Parameters of Vanoxerine (GBR 12909) in Healthy Human Subjects Following Oral Administration
| Dose (mg) | Cmax (nmol/L) | Tmax (h) | AUC (h·nmol/L) | Clearance (L/h) |
| 25 | 17.9 | 0.91 | 81 | 660 |
| 75 | 81.1 | 0.93 | 365 | 478 |
Data from a multiple-dose study in 14 healthy subjects. Nonlinear pharmacokinetics were observed with disproportionately higher concentrations at higher doses.[1]
Table 2: Pharmacokinetic Parameters of CDRI-93/478 in Male Sprague-Dawley Rats [2]
| Administration Route | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Intravenous | 2 | - | - | - | - | - |
| Oral | 2 | 69.9 ± 5.1 | - | - | - | - |
| Oral | 8 | 69.9 ± 5.1 | - | - | - | - |
CDRI-93/478 is 1-[4-(4-fluorophenyl) piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl) propane hydrochloride. The compound exhibited linear pharmacokinetics over the studied dose range.[2] After oral administration, a double-peak phenomenon was observed, potentially due to its high water solubility, regional differences in gastrointestinal absorption, and enterohepatic recirculation.[2]
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from preclinical and clinical studies. While specific protocols vary between studies, a generalized methodology can be outlined.
In Vivo Pharmacokinetic Studies in Animals (e.g., Rats)
-
Animal Model: Male Sprague-Dawley rats are commonly used.[2]
-
Drug Administration: For intravenous (IV) studies, the compound is typically administered via the tail vein. For oral (PO) studies, the compound is administered by gavage.[2]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the retro-orbital plexus or tail vein.
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
Human Pharmacokinetic Studies
-
Study Design: Human pharmacokinetic studies are often conducted as open-label, dose-escalating trials in healthy volunteers.[1]
-
Drug Administration: Single or multiple oral doses of the compound are administered.[1][3]
-
Blood Sampling: Blood samples are collected at scheduled intervals.[1]
-
Bioanalysis: Serum or plasma is analyzed for drug concentrations using methods like HPLC.[1]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters are determined from the resulting concentration-time profiles.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates a generalized signaling pathway for a hypothetical G-protein coupled receptor (GPCR) antagonist, a common mechanism of action for many arylpiperazine derivatives.
Caption: Generalized GPCR antagonist signaling pathway.
Experimental Workflow
The diagram below outlines a typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A tolerance study of single and multiple dosing of the selective dopamine uptake inhibitor GBR 12909 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a comparative analysis of 1-[2-(4-methoxyphenoxy)ethyl]piperazine and its structural analogs, with a focus on the available experimental data to inform on the potential reproducibility of findings within this chemical class. Due to the limited publicly available data on this compound itself, this guide leverages data from closely related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities of various piperazine derivatives that are structurally related to this compound. This comparative data allows for an assessment of the potential target profile of the lead compound.
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT7 Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) | D2 Dopamine Receptor (Ki, nM) | Reference |
| 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride (9) | 5 (antagonist) | >1000 | 70 | 15 | 189 (antagonist) | [1] |
| 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride (3) | 146 (weak antagonist) | >1000 | >1000 | >1000 | >1000 | [1] |
| N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079) | 0.2 | >1000 | Not Reported | Not Reported | >1000 | [2] |
In Vivo Pharmacological Activity
The table below presents a comparison of the in vivo activities of related piperazine compounds in various animal models. This data is crucial for understanding the potential therapeutic applications and side-effect profiles.
| Compound | Assay | Species | Route of Administration | Dose | Outcome | Reference |
| 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride (9) | Four-Plate Test (Anxiolytic) | Mice | i.p. | 2.5 mg/kg | Anxiolytic Activity | [1] |
| 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride (9) | Maximal Electroshock (Anticonvulsant) | Mice | i.p. | ED50 = 26.33 mg/kg | Anticonvulsant Activity | [1] |
| 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride (3) | Four-Plate Test (Anxiolytic) | Mice | i.p. | 10 mg/kg | Anxiolytic Activity | [1] |
| 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride (3) | Maximal Electroshock (Anticonvulsant) | Mice | i.p. | ED50 = 23.50 mg/kg | Anticonvulsant Activity | [1] |
| 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride (3) | Streptozocin Test (Analgesic) | Mice | i.p. | 30 mg/kg | Active against allodynia | [1] |
| N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079) | Behavioral Despair Test (Antidepressant) | Rats | i.v. | 1 mg/kg | Slight decrease in immobility | [2] |
| N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079) | Hot Plate Test (Analgesic) | Rats | i.v. | Up to 10 mg/kg | No effect | [2] |
| N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079) | Tail-Flick Test (Analgesic) | Rats | i.v. | 3-10 mg/kg | Increased tail-flick latencies | [2] |
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the affinity of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes and varying concentrations of the test compound.
-
Separation: The incubation mixture is filtered through a glass fiber filter to separate the bound from the free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Four-Plate Test for Anxiolytic Activity
Objective: To assess the anxiolytic potential of a test compound in rodents.
Methodology:
-
Apparatus: A box with a floor divided into four metal plates.
-
Procedure: A mouse is placed in the box, and every time it crosses from one plate to another, it receives a brief, mild electric shock.
-
Treatment: Animals are administered the test compound or vehicle prior to being placed in the apparatus.
-
Observation: The number of punished crossings is recorded over a set period.
-
Interpretation: Anxiolytic compounds typically increase the number of punished crossings, indicating a reduction in fear or anxiety.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
Objective: To evaluate the anticonvulsant efficacy of a test compound.
Methodology:
-
Stimulation: A supramaximal electrical stimulus is delivered to the animal (typically a mouse or rat) via corneal or ear electrodes.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Treatment: The test compound or vehicle is administered at various doses prior to the electrical stimulation.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Visualizations
Caption: A typical workflow for the preclinical evaluation of novel psychoactive compounds.
Caption: Simplified signaling pathway of the 5-HT1A receptor.
References
- 1. Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 1-[2-(4-methoxyphenoxy)ethyl]piperazine: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-[2-(4-methoxyphenoxy)ethyl]piperazine, a chemical compound utilized in various research applications. The following procedures for personal protective equipment (PPE), emergency response, and disposal are based on the safety data for the closely related compound, 1-[2-(2-methoxyphenoxy)ethyl]piperazine, and should be implemented with the understanding that they represent the best available guidance in the absence of a specific Safety Data Sheet (SDS) for the para-methoxy isomer.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles. | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin | Chemical-resistant gloves and protective clothing. | Wear impervious clothing to prevent skin contact. |
| Respiratory | Full-face respirator. | Recommended if exposure limits are exceeded or irritation is experienced. |
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the initial response for different exposure routes.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. |
Spill and Disposal Protocols
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Response
In the case of a spill, the area should be evacuated. The spill should be contained and absorbed with an inert material, such as sand or vermiculite. The collected material should then be placed in a suitable, labeled container for disposal.
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations. This may involve incineration in a licensed facility or burial in a specifically designated landfill for chemical waste. It is imperative to consult with your institution's environmental health and safety department for specific guidance.
Procedural Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Emergency Response Logic
This diagram outlines the decision-making process in the event of an emergency involving this compound.
Caption: Decision tree for emergency response to exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
